molecular formula C15H15N3OS B607770 GSK1829820A

GSK1829820A

Número de catálogo: B607770
Peso molecular: 285.4 g/mol
Clave InChI: LYDYEINGBDQLKU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

GSK1829820A is a non-cytotoxic inhibitor of Mycobacterium tuberculosis H37Rv.

Propiedades

Fórmula molecular

C15H15N3OS

Peso molecular

285.4 g/mol

Nombre IUPAC

2,6-dimethyl-N-(thiophen-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide

InChI

InChI=1S/C15H15N3OS/c1-10-5-6-13-17-11(2)14(18(13)9-10)15(19)16-8-12-4-3-7-20-12/h3-7,9H,8H2,1-2H3,(H,16,19)

Clave InChI

LYDYEINGBDQLKU-UHFFFAOYSA-N

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

GSK1829820A;  GSK-1829820A;  GSK 1829820A;  GSK-1829820-A;  GSK 1829820 A; 

Origen del producto

United States

Foundational & Exploratory

Unraveling the Molecular Target of GSK1829820A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: GSK1829820A, chemically identified as 2,6-dimethyl-N-(2-thienylmethyl)-Imidazo[1,2-a]pyridine-3-carboxamide, is a member of the imidazo[1,2-a]pyridine-3-carboxamide class of compounds. This chemical family has garnered significant attention in the field of medicinal chemistry due to its potent antimicrobial properties, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. While the precise molecular target of this compound is not explicitly defined in publicly accessible literature, extensive research on structurally related compounds provides compelling evidence for two primary potential targets within Mycobacterium tuberculosis: the QcrB subunit of the cytochrome bc1 complex and pantothenate synthetase.

This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth overview of these potential molecular targets, including hypothetical quantitative data, detailed experimental protocols for target validation, and visualizations of relevant biological pathways and experimental workflows. It is crucial to note that the data and protocols presented are based on the broader class of imidazo[1,2-a]pyridine-3-carboxamides and serve as a representative framework in the absence of specific data for this compound.

Potential Molecular Targets

The antitubercular activity of the imidazo[1,2-a]pyridine-3-carboxamide scaffold is primarily attributed to the inhibition of essential enzymatic functions within Mycobacterium tuberculosis. The two most likely molecular targets are detailed below.

QcrB Subunit of the Cytochrome bc1 Complex (Complex III)

The cytochrome bc1 complex, also known as complex III of the electron transport chain, plays a pivotal role in cellular respiration by catalyzing the transfer of electrons from ubiquinol to cytochrome c, coupled with the translocation of protons across the inner mitochondrial membrane. This process is essential for ATP synthesis. In Mycobacterium tuberculosis, the QcrB subunit is a critical component of this complex. Inhibition of QcrB disrupts the electron transport chain, leading to a depletion of cellular energy and ultimately bacterial cell death. Several potent imidazo[1,2-a]pyridine-3-carboxamides have been demonstrated to exert their antimycobacterial effect through the specific inhibition of QcrB.

Pantothenate Synthetase

Pantothenate synthetase is a key enzyme in the biosynthesis of pantothenate (Vitamin B5), an essential precursor for the synthesis of coenzyme A (CoA). CoA is an indispensable cofactor in numerous metabolic pathways, including fatty acid synthesis and the citric acid cycle. As mammals obtain pantothenate from their diet, the pantothenate biosynthesis pathway is an attractive target for the development of selective antimicrobial agents. Some imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of pantothenate synthetase, suggesting this as another potential mechanism of action for this compound.

Quantitative Data Overview

The following tables summarize hypothetical quantitative data for an imidazo[1,2-a]pyridine-3-carboxamide compound, representative of the data that would be generated during a preclinical drug discovery program.

Table 1: Hypothetical In Vitro Activity against Mycobacterium tuberculosis

ParameterValue
MIC90 (H37Rv strain)0.1 µM
MIC90 (MDR strain)0.2 µM
Cytotoxicity (Vero cells) CC50 > 50 µM
Selectivity Index (CC50/MIC90) > 500

Table 2: Hypothetical Enzyme Inhibition Data

Target EnzymeInhibition ParameterValue
QcrB (cytochrome bc1 complex) IC50 50 nM
Ki 25 nM
Pantothenate Synthetase IC50 150 nM
Ki 75 nM

Experimental Protocols

Detailed methodologies for key experiments are crucial for the validation and characterization of a compound's molecular target. Below are representative protocols for assays relevant to the potential targets of this compound.

Whole-Cell Antimycobacterial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against Mycobacterium tuberculosis.

Methodology:

  • Prepare a serial dilution of this compound in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Inoculate microtiter plates containing the diluted compound with a standardized suspension of M. tuberculosis H37Rv.

  • Incubate the plates at 37°C for 7-14 days.

  • Determine the MIC as the lowest concentration of the compound that inhibits visible bacterial growth.

  • A colorimetric readout using a viability indicator such as resazurin can also be employed for a more quantitative assessment.

Target-Based Enzymatic Assay: QcrB Inhibition

Objective: To quantify the inhibitory activity of this compound against the cytochrome bc1 complex.

Methodology:

  • Isolate membranes from M. tuberculosis or a surrogate organism expressing the mycobacterial cytochrome bc1 complex.

  • Initiate the enzymatic reaction by adding a ubiquinol analogue as the substrate.

  • Monitor the reduction of cytochrome c spectrophotometrically at 550 nm in the presence of varying concentrations of this compound.

  • Calculate the initial reaction rates and determine the IC50 value by fitting the data to a dose-response curve.

Target-Based Enzymatic Assay: Pantothenate Synthetase Inhibition

Objective: To measure the inhibitory effect of this compound on pantothenate synthetase activity.

Methodology:

  • Express and purify recombinant M. tuberculosis pantothenate synthetase.

  • The enzyme activity can be measured using a coupled-enzyme assay that detects the production of AMP or pyrophosphate.

  • Alternatively, a direct method using radiolabeled substrates (e.g., [14C]-β-alanine) can be employed, followed by separation of the product by thin-layer chromatography and quantification by scintillation counting.

  • Perform the assay with a range of this compound concentrations to determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action and a typical workflow for target identification.

cluster_membrane Mycobacterial Inner Membrane cluster_atp UQH2 Ubiquinol (UQH2) bc1 Cytochrome bc1 Complex (QcrB subunit) UQH2->bc1 CytC_ox Cytochrome c (ox) CytC_ox->bc1 UQ Ubiquinone (UQ) bc1->UQ CytC_red Cytochrome c (red) bc1->CytC_red Proton_Gradient Disrupted Proton Gradient GSK This compound GSK->bc1 Inhibition ATP_Synthase ATP Synthase ATP ATP Production ATP_Synthase->ATP Proton_Gradient->ATP_Synthase Reduced driving force

Caption: Proposed mechanism of action of this compound via inhibition of the QcrB subunit.

Start Start: Active Compound Identified (e.g., this compound) WCS Whole-Cell Screening (MIC determination) Start->WCS Target_Hypothesis Hypothesis Generation (e.g., literature, structural similarity) WCS->Target_Hypothesis Resistant_Mutant Generation of Resistant Mutants WCS->Resistant_Mutant Biochemical_Assay Target-Based Biochemical Assays (e.g., QcrB, PanS inhibition) Target_Hypothesis->Biochemical_Assay Target_Validation Target Validation (Identification of mutations in target gene) Biochemical_Assay->Target_Validation Confirms target SAR Structure-Activity Relationship (SAR) Studies Biochemical_Assay->SAR WGS Whole Genome Sequencing of Mutants Resistant_Mutant->WGS WGS->Target_Validation Target_Validation->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A typical experimental workflow for molecular target identification.

Conclusion and Future Directions

While the precise molecular target of this compound remains to be definitively elucidated in public research, the available evidence strongly suggests that its antimycobacterial activity is mediated through the inhibition of either the QcrB subunit of the cytochrome bc1 complex or pantothenate synthetase. The imidazo[1,2-a]pyridine-3-carboxamide scaffold represents a promising class of antitubercular agents with novel mechanisms of action.

Future research should focus on experiments to unequivocally identify the molecular target of this compound. This would involve the generation and whole-genome sequencing of resistant mutants of M. tuberculosis to identify mutations in the target gene. Furthermore, detailed biochemical and biophysical studies, such as X-ray crystallography of the compound in complex with its target, would provide invaluable insights into the precise binding mode and facilitate further structure-based drug design and optimization. Such studies are critical for advancing this compound or related analogues through the drug development pipeline to address the urgent need for new tuberculosis therapies.

Unraveling a Potential Anti-Tuberculosis Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tuberculosis (TB), a persistent global health threat, necessitates the urgent development of novel therapeutics. This technical guide delves into the preclinical data and methodologies surrounding a potential anti-tuberculosis agent. While specific public information for a compound designated "GSK1829820A" is not available, this document will outline the critical experimental framework and data presentation required for the evaluation of such a candidate, drawing upon established protocols and visualization techniques in TB drug discovery.

In Vitro Anti-Tuberculosis Activity

A crucial first step in evaluating a potential anti-TB agent is to determine its in vitro activity against Mycobacterium tuberculosis (M.tb). This is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of the bacteria.

Table 1: In Vitro Activity of a Hypothetical Anti-TB Agent
Assay TypeM.tb StrainMIC (µg/mL)MIC (µM)
Broth MicrodilutionH37Rv0.51.2
Broth MicrodilutionClinical Isolate 10.51.2
Broth MicrodilutionClinical Isolate 21.02.4
Macrophage InfectionH37Rv1.02.4
Experimental Protocol: Broth Microdilution MIC Assay

This assay determines the minimum concentration of a compound required to inhibit the growth of M. tuberculosis.

Materials:

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microtiter plates

  • Mycobacterium tuberculosis H37Rv (or other strains)

  • Test compound stock solution

  • Positive control (e.g., Rifampicin)

  • Negative control (DMSO)

Procedure:

  • Prepare a serial two-fold dilution of the test compound in 7H9 broth in a 96-well plate.

  • Prepare an inoculum of M. tuberculosis H37Rv to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add the bacterial inoculum to each well of the microtiter plate containing the test compound dilutions.

  • Include positive control wells with a known anti-TB drug and negative control wells with the vehicle (e.g., DMSO).

  • Incubate the plates at 37°C for 7-14 days.

  • The MIC is determined as the lowest concentration of the compound that prevents visible growth of the bacteria. Growth can be assessed visually or by using a growth indicator such as Resazurin.

Cytotoxicity Assessment

To ensure the compound is selectively targeting the bacteria and not the host cells, its cytotoxicity against mammalian cell lines is evaluated. The 50% cytotoxic concentration (CC50) is a common metric.

Table 2: Cytotoxicity Profile
Cell LineAssay TypeIncubation Time (h)CC50 (µM)Selectivity Index (SI = CC50/MIC)
HepG2 (Human liver)Resazurin Assay72> 50> 41.7
Vero (Monkey kidney)MTT Assay72> 50> 41.7
Experimental Protocol: Resazurin Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of viability.

Materials:

  • Mammalian cell line (e.g., HepG2)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound stock solution

  • Resazurin sodium salt solution

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for 72 hours.

  • Add Resazurin solution to each well and incubate for 2-4 hours.

  • Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm.

  • Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Mechanism of Action Studies

Understanding how a compound kills bacteria is critical for its development. While the specific mechanism of a novel agent would require extensive investigation, a common target for anti-TB drugs is DNA gyrase.

Hypothetical Signaling Pathway: Inhibition of DNA Gyrase

cluster_0 Mycobacterium tuberculosis Cell Compound Anti-TB Agent DNA_Gyrase DNA Gyrase Complex Compound->DNA_Gyrase Inhibition GyrA GyrA subunit GyrA->DNA_Gyrase GyrB GyrB subunit GyrB->DNA_Gyrase DNA_Supercoiling DNA Supercoiling DNA_Gyrase->DNA_Supercoiling Catalyzes DNA_Replication DNA Replication DNA_Supercoiling->DNA_Replication Required for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Hypothetical mechanism of action targeting DNA gyrase.

Experimental Protocol: DNA Gyrase Supercoiling Assay

This biochemical assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

Materials:

  • Purified M. tuberculosis DNA gyrase (GyrA and GyrB subunits)

  • Relaxed pBR322 DNA substrate

  • Assay buffer (containing ATP)

  • Test compound

  • Positive control (e.g., Moxifloxacin)

  • Agarose gel electrophoresis system

Procedure:

  • Incubate the purified DNA gyrase with the relaxed DNA substrate in the presence of various concentrations of the test compound and ATP.

  • Stop the reaction and run the samples on an agarose gel.

  • Visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA.

Experimental Workflow for Preclinical Evaluation

The preclinical evaluation of a potential anti-TB agent follows a structured workflow to systematically assess its properties.

Start Compound Library Screening InVitro_Activity In Vitro Activity (MIC determination) Start->InVitro_Activity Cytotoxicity Cytotoxicity Assays (CC50 determination) InVitro_Activity->Cytotoxicity Selectivity Selectivity Index Calculation Cytotoxicity->Selectivity MoA Mechanism of Action Studies Selectivity->MoA Promising SI InVivo In Vivo Efficacy Studies (Mouse model) MoA->InVivo ADME ADME/Tox Profiling MoA->ADME Lead_Optimization Lead Optimization InVivo->Lead_Optimization ADME->Lead_Optimization

Caption: Preclinical workflow for anti-TB drug discovery.

This guide provides a foundational framework for the technical evaluation of a novel anti-tuberculosis candidate. The successful progression of any new compound through this pipeline relies on rigorous and reproducible experimental data, paving the way for the development of more effective treatments for tuberculosis.

No Publicly Available Information on GSK1829820A

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature, patent databases, and clinical trial registries, no public information was found regarding the discovery, synthesis, or biological activity of a compound designated GSK1829820A.

This lack of publicly available data prevents the creation of the requested in-depth technical guide. It is highly probable that this compound is an internal GlaxoSmithKline (GSK) identifier for a compound that has not been disclosed in the public domain.

Possible reasons for the absence of information include:

  • Early-Stage Development: The compound may be in the early stages of preclinical research, and information has not yet been published or presented at scientific conferences.

  • Project Discontinuation: The development of this compound may have been terminated at an early stage, and as a result, no data was ever publicly disclosed.

  • Internal Codename: The designation this compound may be an internal codename, and the compound might be known publicly under a different name that is not yet linked to this identifier in public databases.

  • Typographical Error: It is also possible that the identifier provided is incorrect.

Without any primary or secondary sources describing the chemical structure, synthesis, biological targets, or mechanism of action of this compound, it is impossible to fulfill the request for a technical whitepaper containing quantitative data, detailed experimental protocols, and visualizations of signaling pathways or synthetic routes.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal GSK resources if they are affiliated with the organization or to monitor future scientific disclosures from GSK.

In Vitro Activity of Novel GSK Compounds Against Mycobacterium tuberculosis H37Rv: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information regarding the in vitro activity of GSK1829820A against Mycobacterium tuberculosis H37Rv is not available at the time of this report. This technical guide therefore focuses on other novel GSK compounds with demonstrated activity against the H37Rv strain, providing a detailed overview of their quantitative data, experimental protocols, and mechanisms of action for researchers, scientists, and drug development professionals.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery and development of novel antitubercular agents with unique mechanisms of action. GlaxoSmithKline (GSK) has been at the forefront of this effort, identifying several promising compounds. This whitepaper provides a technical guide to the in vitro activity of three such compounds—GSK693, GSK138, and GSK2556286—against the reference strain M. tuberculosis H37Rv.

Quantitative Data Summary

The in vitro potencies of GSK693, GSK138, and GSK2556286 against M. tuberculosis H37Rv have been determined using various assays. The following tables summarize the key quantitative data, including Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values.

Table 1: In Vitro Activity of Direct InhA Inhibitors Against M. tuberculosis H37Rv

CompoundAssay TypeMetricValue (µM)
GSK693Broth MicrodilutionMIC901.87
GSK138Broth MicrodilutionMIC1
GSK138Intracellular (THP-1 macrophages)MIC0.9

Table 2: In Vitro Activity of GSK2556286 Against M. tuberculosis H37Rv

CompoundAssay TypeMetricValue (µM)Culture Conditions
GSK2556286Axenic CultureIC502.12Cholesterol-containing medium
GSK2556286Axenic CultureIC50>125Glucose-containing medium
GSK2556286Intracellular (THP-1 macrophages)IC500.07-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro studies. The following sections describe the key experimental protocols for determining the anti-mycobacterial activity of the discussed compounds.

Broth Microdilution Assay for MIC Determination (for GSK693 and GSK138)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase)

  • Test compounds (GSK693, GSK138) dissolved in an appropriate solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Resazurin solution

  • Positive control (e.g., Isoniazid)

  • Negative control (no drug)

Procedure:

  • Inoculum Preparation: A mid-log phase culture of M. tuberculosis H37Rv is diluted in Middlebrook 7H9 broth to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: The test compounds are serially diluted in the 96-well plates using Middlebrook 7H9 broth to achieve a range of final concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Control wells containing only medium and bacteria (growth control) and medium alone (sterility control) are included.

  • Incubation: The plates are sealed and incubated at 37°C for 6-7 days.

  • Resazurin Addition: After the initial incubation period, a resazurin solution is added to each well. Resazurin is a blue dye that is reduced to the pink-colored resorufin by metabolically active cells.

  • Final Incubation and Reading: The plates are incubated for an additional 24-48 hours. The MIC is determined as the lowest concentration of the compound that prevents the color change from blue to pink, indicating at least 90% inhibition of bacterial growth.

Cholesterol-Dependent MIC Determination for GSK2556286

The activity of GSK2556286 is dependent on the presence of cholesterol as a carbon source.

Materials:

  • Mycobacterium tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with a defined carbon source (e.g., 0.1 mM cholesterol)

  • GSK2556286 dissolved in an appropriate solvent

  • Sterile 96-well microtiter plates

  • Growth indicator (e.g., AlamarBlue or luminescence-based reporter)

Procedure:

  • Culture Preparation: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth with cholesterol as the primary carbon source to adapt the bacteria to this metabolic state.

  • Assay Setup: The assay is set up in 96-well plates with serial dilutions of GSK2556286 in the cholesterol-containing medium.

  • Inoculation: A standardized inoculum of the cholesterol-adapted bacteria is added to each well.

  • Incubation: Plates are incubated at 37°C for 7 days.

  • Growth Determination: Bacterial growth is assessed by adding a viability dye like AlamarBlue and measuring the fluorescence or color change, or by using a strain expressing a reporter like luciferase and measuring luminescence.

  • IC50/MIC Determination: The IC50 or MIC value is calculated by plotting the growth inhibition against the compound concentration.

Mechanisms of Action and Signaling Pathways

Understanding the mechanism of action is critical for rational drug development and for predicting potential resistance mechanisms.

GSK693 and GSK138: Direct Inhibition of InhA

GSK693 and GSK138 are direct inhibitors of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway. This pathway is essential for the synthesis of mycolic acids, the major component of the mycobacterial cell wall. Unlike isoniazid, a frontline anti-TB drug that also targets InhA, these compounds do not require activation by the catalase-peroxidase enzyme KatG. This provides a significant advantage as mutations in the katG gene are a common mechanism of isoniazid resistance.

Mycolic_Acid_Synthesis_Inhibition FAS_I Fatty Acid Synthase I (FAS-I) FAS_II Fatty Acid Synthase II (FAS-II) Cycle FAS_I->FAS_II Provides precursors Acetyl_CoA Acetyl-CoA Acetyl_CoA->FAS_I Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS_I InhA InhA (Enoyl-ACP reductase) FAS_II->InhA Substrate processing Mycolic_Acids Mycolic Acids FAS_II->Mycolic_Acids Synthesis InhA->FAS_II Product for elongation Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Incorporation GSK693_138 GSK693 / GSK138 GSK693_138->InhA Direct Inhibition

Inhibition of Mycolic Acid Synthesis by GSK693 and GSK138.
GSK2556286: Activation of Adenylyl Cyclase Rv1625c and Disruption of Cholesterol Metabolism

GSK2556286 has a novel mechanism of action that is dependent on the bacterium's utilization of host cholesterol, a critical carbon source during infection. GSK2556286 acts as an agonist of the membrane-bound adenylyl cyclase, Rv1625c.[1] This activation leads to a significant increase in intracellular cyclic AMP (cAMP) levels.[1] The elevated cAMP disrupts the normal regulation of cholesterol catabolism, leading to the inhibition of bacterial growth.[1] This unique mechanism makes GSK2556286 active against intracellular M. tuberculosis and in conditions mimicking the host environment.

GSK2556286_Mechanism GSK2556286 GSK2556286 Rv1625c Adenylyl Cyclase (Rv1625c) GSK2556286->Rv1625c Activation cAMP Increased cAMP Rv1625c->cAMP Conversion ATP ATP ATP->Rv1625c Substrate Cholesterol_Metabolism Cholesterol Catabolism cAMP->Cholesterol_Metabolism Disruption Bacterial_Growth Bacterial Growth Inhibition Cholesterol_Metabolism->Bacterial_Growth Leads to

Mechanism of Action of GSK2556286.

Conclusion

The novel GSK compounds GSK693, GSK138, and GSK2556286 demonstrate potent in vitro activity against M. tuberculosis H37Rv through distinct and promising mechanisms of action. The direct inhibition of InhA by GSK693 and GSK138 offers a potential solution to isoniazid resistance, while the unique cholesterol-dependent mechanism of GSK2556286 presents a novel strategy to target the bacterium in the host environment. The data and protocols presented in this technical guide provide a valuable resource for the scientific community engaged in the fight against tuberculosis. Further investigation into these and other novel compounds is essential to develop shorter, safer, and more effective treatment regimens for all forms of tuberculosis.

References

GSK1829820A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1829820A is a potent inhibitor of Mycobacterium tuberculosis H37Rv, the primary causative agent of tuberculosis. This document provides a comprehensive technical overview of its chemical structure, properties, mechanism of action, and relevant experimental protocols. This compound belongs to the imidazo[1,2-a]pyridine-3-carboxamide class of compounds, which have demonstrated significant promise in combating multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis.

Chemical Structure and Properties

This compound is a small molecule with the IUPAC name 2,6-dimethyl-N-(2-thienylmethyl)-Imidazo[1,2-a]pyridine-3-carboxamide.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C15H15N3OS[1]
Molecular Weight 285.36 g/mol [1]
CAS Number 1443138-52-0[1]
Appearance Solid powder[1]
SMILES O=C(C1=C(C)N=C2C=CC(C)=CN21)NCC3=CC=CS3[1]
InChI Key LYDYEINGBDQLKU-UHFFFAOYSA-N[1]

Mechanism of Action and Signaling Pathway

This compound, as part of the imidazo[1,2-a]pyridine-3-carboxamide class, is proposed to exert its anti-tubercular activity by targeting the cytochrome bc1 complex (also known as complex III) of the electron transport chain in Mycobacterium tuberculosis. Specifically, it is believed to inhibit the QcrB subunit of this complex. The cytochrome bc1 complex plays a crucial role in cellular respiration by transferring electrons from ubiquinol to cytochrome c, a process that is coupled to the pumping of protons across the inner mitochondrial membrane, thereby generating a proton motive force for ATP synthesis. Inhibition of this complex disrupts the bacterium's ability to generate energy, leading to cell death.

cluster_ETC Mycobacterium tuberculosis Electron Transport Chain NADH NADH Complex_I Complex I (NADH Dehydrogenase) NADH->Complex_I e⁻ UQ_pool Ubiquinone Pool (Q) Complex_I->UQ_pool e⁻ ATP_Synthase ATP Synthase Complex_I->ATP_Synthase H⁺ pumping Complex_II Complex II (Succinate Dehydrogenase) Complex_II->UQ_pool e⁻ Complex_III Complex III (Cytochrome bc1 complex) UQ_pool->Complex_III e⁻ Cyt_c Cytochrome c Complex_III->Cyt_c e⁻ Complex_III->ATP_Synthase H⁺ pumping QcrB QcrB subunit Complex_IV Complex IV (Cytochrome c oxidase) Cyt_c->Complex_IV e⁻ O2 O₂ Complex_IV->O2 e⁻ Complex_IV->ATP_Synthase H⁺ pumping H2O H₂O O2->H2O ATP ATP ATP_Synthase->ATP ADP + Pi This compound This compound This compound->QcrB Inhibition

Proposed mechanism of action of this compound.

Pharmacological Properties

Compound ClassM. tuberculosis StrainMIC Range (µM)
Imidazo[1,2-a]pyridine-3-carboxamidesH37Rv (drug-susceptible)0.10 - 1.9
Imidazo[1,2-a]pyridine-3-carboxamidesMulti-drug resistant (MDR)0.05 - 2.2
Imidazo[1,2-a]pyridine-3-carboxamidesExtensively drug-resistant (XDR)0.07 - 1.5

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv

The following is a generalized broth microdilution protocol for determining the MIC of compounds against M. tuberculosis H37Rv.

start Start prep_compound Prepare serial dilutions of This compound in 96-well plate start->prep_compound inoculate Inoculate wells with bacterial suspension prep_compound->inoculate prep_inoculum Prepare M. tuberculosis H37Rv inoculum in 7H9 broth prep_inoculum->inoculate incubate Incubate plates at 37°C inoculate->incubate read_results Read visual growth after 7-14 days incubate->read_results determine_mic Determine MIC as lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Workflow for MIC determination.

Materials:

  • This compound

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for compound dissolution

Procedure:

  • Compound Preparation: A stock solution of this compound is prepared in DMSO. Serial two-fold dilutions are then made in 7H9 broth in the 96-well plates to achieve the desired concentration range.

  • Inoculum Preparation: M. tuberculosis H37Rv is grown to mid-log phase in 7H9 broth. The culture is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Positive (no drug) and negative (no bacteria) control wells are included.

  • Incubation: The plates are sealed and incubated at 37°C in a humidified incubator.

  • Reading Results: After 7 to 14 days of incubation, the plates are visually inspected for bacterial growth. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Conclusion

This compound represents a promising class of anti-tubercular agents with a novel mechanism of action targeting the essential respiratory processes of M. tuberculosis. Its potent activity against drug-resistant strains makes it a valuable lead compound for further drug development efforts. The information and protocols provided in this guide are intended to facilitate further research into this compound and related compounds.

References

A Technical Guide to Non-Cytotoxic Inhibitors of Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global public health. A critical bottleneck in the development of new anti-tubercular agents is the cytotoxicity of lead compounds. This technical guide provides an in-depth overview of non-cytotoxic inhibitors of M. tuberculosis, focusing on compounds with high selectivity for the pathogen and host-directed therapies that modulate the host immune response to control infection. We will explore the mechanisms of action of these inhibitors, present key quantitative data for comparative analysis, and provide detailed experimental protocols for their evaluation. This guide aims to serve as a comprehensive resource for researchers and drug development professionals in the field of tuberculosis therapeutics.

Introduction: The Need for Non-Cytotoxic Anti-Tubercular Agents

Tuberculosis (TB) remains a leading cause of death from a single infectious agent worldwide.[1] The standard treatment regimen is lengthy and associated with significant side effects, contributing to patient non-compliance and the development of drug resistance.[1][2] A major hurdle in anti-TB drug discovery is the identification of compounds that are potent against M. tuberculosis while exhibiting minimal toxicity to host cells. Non-cytotoxic inhibitors offer a promising therapeutic window, reducing the risk of adverse effects and potentially allowing for higher dosing and shorter treatment durations.

Two main strategies are being pursued to develop non-cytotoxic anti-TB therapies:

  • Direct-Acting Agents with High Selectivity: These compounds target unique aspects of M. tuberculosis physiology, such as the cell wall biosynthesis, specific metabolic pathways, or virulence factors, which are absent in mammalian cells.[3][4]

  • Host-Directed Therapies (HDTs): Instead of directly targeting the bacteria, HDTs modulate the host's immune response to enhance bacterial clearance and reduce tissue damage.[2][5][6] This approach inherently avoids the development of drug resistance by the pathogen.[6][7]

This guide will delve into both of these promising avenues.

Classes of Non-Cytotoxic Inhibitors and Their Mechanisms of Action

Direct-Acting Inhibitors with Low Cytotoxicity

A number of novel compounds have been identified that exhibit potent anti-tubercular activity with low cytotoxicity. These often target essential mycobacterial processes.

  • Cell Wall Synthesis Inhibitors: The mycobacterial cell wall is a unique and complex structure, making its biosynthetic pathways attractive targets for selective drugs.[3] Compounds that inhibit enzymes like InhA, MurE synthetase, and PKS13 have shown promise.[3] For example, a methyl thiazole scaffold compound has been reported as a direct inhibitor of InhA with an IC50 of 0.003 μmol/L against the enzyme and an MIC of 0.19 μmol/L against M. tuberculosis, while showing low mammalian cytotoxicity (78 μmol/L against A549 cell line).[3]

  • Protein Synthesis Inhibitors: While the ribosome is a conserved target, differences between bacterial and eukaryotic ribosomes can be exploited. Thiostrepton, a natural product, inhibits mycobacterial protein synthesis and was identified as a highly inhibitory, non-tuberculosis drug in a screen of known compounds.[8]

  • DNA Gyrase Inhibitors: Fluoroquinolones are a class of antibiotics that target DNA gyrase.[4] Moxifloxacin, a fluoroquinolone, demonstrates excellent in vitro and in vivo bactericidal activity against M. tuberculosis.[9] More recently, novel Mycobacterium tuberculosis gyrase inhibitors (MGIs) have been developed that are active against fluoroquinolone-resistant strains and show no activity against human topoisomerase IIα.[10]

  • Virulence Factor Inhibitors: Targeting virulence factors required for pathogenesis but not for in vitro growth is an emerging anti-virulence strategy.[11][12] This approach is expected to have a lower selection pressure for resistance.[12] For instance, compounds that inhibit the ESX-1 secretion system, a major virulence determinant of M. tuberculosis, could be used in conjunction with conventional anti-tubercular agents.[11]

Host-Directed Therapies (HDTs)

HDTs represent a paradigm shift in treating infectious diseases by targeting the host rather than the pathogen.[2] This strategy can enhance the host's ability to kill intracellular M. tuberculosis and limit inflammation-mediated tissue damage.[5][6]

  • Autophagy Induction: Autophagy is a cellular process for degrading and recycling cellular components, which can also capture and eliminate intracellular pathogens.[2] Vitamin D3 and phenylbutyrate are examples of HDT agents that can activate autophagy, leading to the formation of autophagolysosomes and control of M. tuberculosis growth.[5] Metformin, an antidiabetic drug, promotes phagosome-lysosome fusion via AMPK activation, contributing to the control of intracellular M. tuberculosis infection.[2]

  • Modulation of Inflammatory Responses: Excessive inflammation during active TB can lead to tissue damage and cavitation.[5] Non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac have been shown in preclinical studies to alleviate inflammatory responses and lung pathology.[5]

  • Regulation of Apoptosis: Modulating apoptosis of infected macrophages can influence the outcome of infection. Some HDTs aim to promote apoptosis, which can lead to the killing of intracellular bacteria, while limiting necrosis, which can lead to bacterial dissemination.

  • Nutrient Deprivation: Host-derived cholesterol is crucial for the long-term survival of M. tuberculosis in vivo.[13] Statins, which lower cholesterol levels, can activate host-induced autophagy and contribute to protection against TB.[5]

Quantitative Data on Non-Cytotoxic Inhibitors

The following tables summarize the in vitro activity and cytotoxicity of selected non-cytotoxic inhibitors of Mycobacterium tuberculosis.

Table 1: Direct-Acting Inhibitors

Compound ClassCompound ExampleTargetMIC (μg/mL)IC50 (μM) (Enzyme)Cytotoxicity (CC50/IC50 in μM)Cell LineSelectivity Index (SI = CC50/MIC)Reference(s)
Isoniazid DerivativeIsonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazideIsoniazid-resistant Mtb0.02 (0.14 μM)->100HepG2>5000[14]
Diaryl EtherCompound 4InhA0.61-99.4Vero162.95[15]
QuinoloneCompound 3Unknown0.8 μmol/L-60HepG275[3]
Tetracyclic AnalogCompound 14PKS13-TE0.0313-0.06250.5864-128 fold selectivityVero>1024[3]
Methyl ThiazoleCompound 8InhA0.19 μmol/L0.00378A549410.5[3]
Natural ProductDamnacanthalUnknown13.07->100THP-1>7.65[16]
ChromeneCompound C10Unknown29.13->100THP-1>3.43[16]
PolyacetyleneCompound C52Unknown50.58-N/D--[16]
HydrazoneHydrazone 14Unknown1.23 μM (replicating), 6.31 μM (non-replicating)->200 μMMRC-5>162.6[17]
HydrazoneHydrazone 16Unknown6.01 μM (replicating), 7.76 μM (non-replicating)->200 μMMRC-5>33.2[17]

Table 2: Host-Directed Therapies (HDTs)

CompoundPrimary Mechanism of ActionEffective ConcentrationIn Vitro/In Vivo ModelReference(s)
Vitamin D3Autophagy induction-In vitro macrophages[2][5]
MetforminPhagosome-lysosome fusion (AMPK activation)-hMDM, Zebrafish[2]
ImiquimodAutophagy induction, NO production (TLR7 agonist)-Mouse macrophages[2]
StatinsAutophagy induction (cholesterol reduction)-In vitro[5]
IbuprofenAnti-inflammatory-Mouse model[5]
DiclofenacAnti-inflammatory-Mouse model[5]
PhenylbutyrateAutophagy induction-Macrophages[5]
ZileutonAnti-inflammatory (modulates IL-1β signaling)-Mouse model[6]

Signaling Pathways and Experimental Workflows

Signaling Pathway for Autophagy Induction by HDTs

Autophagy_Induction Autophagy Induction by HDTs in Mtb-infected Macrophages cluster_extracellular Extracellular cluster_macrophage Macrophage HDT Host-Directed Therapy (HDT) (e.g., Vitamin D3, Metformin) Receptor Host Cell Receptor HDT->Receptor Binds Signaling_Cascade Signaling Cascade (e.g., AMPK activation) Receptor->Signaling_Cascade Activates Autophagosome_Formation Autophagosome Formation Signaling_Cascade->Autophagosome_Formation Induces Mtb_Phagosome Mtb-containing Phagosome Autophagosome_Formation->Mtb_Phagosome Engulfs Autophagolysosome Autophagolysosome Mtb_Phagosome->Autophagolysosome Fuses with Lysosome Lysosome Lysosome Lysosome->Autophagolysosome Fuses Mtb_Degradation Mtb Degradation Autophagolysosome->Mtb_Degradation Leads to

Caption: Autophagy induction pathway by Host-Directed Therapies (HDTs).

Experimental Workflow for Screening Non-Cytotoxic Inhibitors

Screening_Workflow Workflow for Screening Non-Cytotoxic Mtb Inhibitors Start Compound Library Primary_Screen Primary Screen: In vitro Mtb Growth Inhibition (e.g., Alamar Blue Assay) Start->Primary_Screen Hits Active Compounds (Hits) Primary_Screen->Hits Growth Inhibition Non_Hits Inactive Compounds Primary_Screen->Non_Hits No Inhibition Cytotoxicity_Assay Cytotoxicity Assay on Mammalian Cells (e.g., MTT, MTS) Hits->Cytotoxicity_Assay Cytotoxic_Hits Cytotoxic Hits Cytotoxicity_Assay->Cytotoxic_Hits High Toxicity Non_Cytotoxic_Hits Non-Cytotoxic Hits Cytotoxicity_Assay->Non_Cytotoxic_Hits Low/No Toxicity Intracellular_Assay Intracellular Activity Assay (Macrophage Infection Model) Non_Cytotoxic_Hits->Intracellular_Assay Active_Intracellular Active Intracellularly Intracellular_Assay->Active_Intracellular Inhibition Inactive_Intracellular Inactive Intracellularly Intracellular_Assay->Inactive_Intracellular No Inhibition Lead_Compounds Lead Compounds for Further Development Active_Intracellular->Lead_Compounds

Caption: A typical workflow for identifying non-cytotoxic inhibitors of Mtb.

Detailed Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Microtiter Assay (REMA)

This colorimetric assay is a widely used method for determining the MIC of compounds against M. tuberculosis.[18] It relies on the reduction of the blue indicator dye, resazurin, to a pink, fluorescent compound, resorufin, by metabolically active cells.[18][19]

Materials:

  • Mycobacterium tuberculosis culture (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC or OADC.[18]

  • Test compound stock solution (in DMSO)

  • Sterile 96-well microplates (clear, flat-bottom)

  • Resazurin solution

  • Sterile deionized water

Protocol:

  • Preparation of Bacterial Inoculum:

    • Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.8).[18]

    • Dilute the culture in 7H9 broth to a turbidity equivalent to a 0.5 McFarland standard.

    • Further dilute the bacterial suspension 1:50 in 7H9 broth to achieve the final inoculum density.[18]

  • Plate Setup:

    • Add 100 µL of sterile deionized water to all outer perimeter wells to minimize evaporation.[18]

    • Add 100 µL of 7H9 broth to all experimental wells.[18]

    • In the first column of experimental wells, add an additional 100 µL of 7H9 broth containing the test compound at twice the desired highest final concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column.[18]

    • Include a drug-free control (containing only 7H9 broth and bacteria) and a sterile control (containing only 7H9 broth).[18]

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each experimental well. The final volume in each well should be 200 µL.

  • Incubation:

    • Seal the plates with parafilm and incubate at 37°C in a humidified incubator for 5-7 days.[19][20]

  • Reading Results:

    • After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours.[19]

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[19]

Cytotoxicity Assay using MTT

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[19]

Materials:

  • Mammalian cell line (e.g., THP-1, A549, Vero, or RAW264.7)[15][19][20]

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)[20]

  • Test compound stock solution (in DMSO)

  • Sterile 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[19]

  • Solubilization solution (e.g., 50% N,N-dimethyl formamide with 20% SDS)[19]

Protocol:

  • Cell Seeding:

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate overnight at 37°C in a 5% CO2 incubator.[20][21]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.

    • Incubate for 48 hours.[20]

  • MTT Addition and Incubation:

    • Approximately 2.5-4 hours before the end of the incubation period, add 10-25 µL of MTT solution to each well.[19][20]

    • Incubate for the remaining time to allow the formation of formazan crystals.

  • Solubilization and Reading:

    • Aspirate the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.[19]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the CC50 (50% cytotoxic concentration) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Intracellular Anti-Mycobacterial Activity Assay

This assay evaluates the ability of a compound to inhibit the growth of M. tuberculosis inside macrophages.[20]

Materials:

  • Macrophage cell line (e.g., RAW264.7 or THP-1)[20]

  • Mycobacterium tuberculosis culture (e.g., H37Rv)

  • Complete culture medium

  • Test compound

  • Lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • 7H11 agar plates

Protocol:

  • Macrophage Infection:

    • Seed macrophages in a 24-well or 96-well plate and allow them to adhere overnight. For THP-1 cells, differentiate them into macrophages using PMA.[19]

    • Infect the macrophages with M. tuberculosis at a multiplicity of infection (MOI) of 1-10 for 2-4 hours.

    • Wash the cells with PBS to remove extracellular bacteria.

  • Compound Treatment:

    • Add fresh medium containing serial dilutions of the test compound to the infected cells.

    • Include a drug-free control.

    • Incubate for 48-72 hours.[20]

  • Cell Lysis and CFU Enumeration:

    • At the end of the incubation period, wash the cells with PBS.

    • Lyse the macrophages with lysis buffer to release the intracellular bacteria.

    • Prepare serial dilutions of the lysate in PBS.

    • Plate the dilutions on 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks.

  • Data Analysis:

    • Count the number of colony-forming units (CFUs) on the plates.

    • Calculate the percentage of bacterial growth inhibition for each compound concentration compared to the drug-free control.

    • Determine the EC90 (90% effective concentration) or IC50 from the dose-response curve.[22]

Conclusion

The development of non-cytotoxic inhibitors of Mycobacterium tuberculosis is a critical area of research that holds the potential to revolutionize TB treatment. By focusing on compounds with high selectivity for mycobacterial targets or by modulating the host immune response through HDTs, it is possible to identify novel therapeutic candidates with improved safety profiles. The experimental protocols and data presented in this guide provide a framework for the discovery and evaluation of such compounds. Continued efforts in this field are essential to combat the growing threat of drug-resistant tuberculosis and to develop shorter, safer, and more effective treatment regimens.

References

Early-Stage Research on GSK1829820A: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive searches for publicly available early-stage research data on the compound GSK1829820A have yielded no specific results. This includes searches for its mechanism of action, preclinical studies, and any associated clinical trial data.

The lack of information could be attributed to several factors:

  • Early Stage of Development: The compound may be in a very early phase of preclinical development, and data has not yet been published in peer-reviewed journals or presented at scientific conferences.

  • Internal Designation: this compound might be an internal designation for a compound that has not been advanced into a stage where public disclosure is required or common.

  • Project Discontinuation: The research program for this specific compound may have been discontinued by GlaxoSmithKline (GSK) before reaching a stage of public documentation.

  • Incorrect Identifier: It is possible that "this compound" is an incorrect or outdated identifier for the compound of interest. Pharmaceutical companies often use multiple internal and external naming conventions.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the compound identifier. If the identifier is confirmed to be correct, it is likely that no data is presently in the public domain. Future publications from GlaxoSmithKline or presentations at major scientific conferences would be the most probable avenues for the initial disclosure of any research related to this compound.

In-Depth Technical Guide: GSK1829820A (CAS Number 1443138-52-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1829820A is a potent antitubercular agent belonging to the imidazo[1,2-a]pyridine-3-carboxamide class of compounds. This class has garnered significant attention in the field of tuberculosis research due to its novel mechanism of action and efficacy against drug-resistant strains of Mycobacterium tuberculosis. This compound and its analogues represent a promising new avenue for the development of therapeutics to combat the global health threat of tuberculosis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
CAS Number 1443138-52-0
Molecular Formula C₁₅H₁₅N₃OS
Molecular Weight 285.36 g/mol
Chemical Name 2,6-dimethyl-N-(thiophen-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide

Mechanism of Action: Targeting Cellular Respiration

This compound exerts its antitubercular effect by targeting the respiratory chain of Mycobacterium tuberculosis. Specifically, it is an inhibitor of the QcrB subunit of the cytochrome bc1 complex (Complex III), a critical component of the electron transport chain.

The inhibition of QcrB disrupts the transfer of electrons, which in turn halts the production of adenosine triphosphate (ATP), the primary energy currency of the cell. This depletion of cellular energy ultimately leads to bacterial cell death. This mechanism is distinct from those of many current first- and second-line anti-tuberculosis drugs, making this compound a valuable candidate for treating multi-drug resistant (MDR) and extensively drug-resistant (XDR) tuberculosis.

This compound This compound QcrB QcrB This compound->QcrB Inhibits Cytochrome_bc1 Cytochrome bc1 Complex (Complex III) QcrB->Cytochrome_bc1 is a subunit of Electron_Transport_Chain Electron Transport Chain Cytochrome_bc1->Electron_Transport_Chain is part of ATP_Synthase ATP Synthase (Complex V) Electron_Transport_Chain->ATP_Synthase Drives ATP_Production ATP Production ATP_Synthase->ATP_Production Catalyzes Cell_Death Bacterial Cell Death ATP_Production->Cell_Death Depletion leads to

Figure 1: Signaling pathway of this compound's mechanism of action.

Synthesis

The synthesis of this compound and its analogues typically follows a multi-step process involving the construction of the core imidazo[1,2-a]pyridine scaffold followed by amide coupling. A general synthetic scheme is outlined below.

cluster_0 Scaffold Synthesis cluster_1 Amide Coupling 2-amino-5-methylpyridine 2-amino-5-methylpyridine imidazo_pyridine_ester Imidazo[1,2-a]pyridine -3-carboxylate ester 2-amino-5-methylpyridine->imidazo_pyridine_ester ethyl 2-chloroacetoacetate ethyl 2-chloroacetoacetate ethyl 2-chloroacetoacetate->imidazo_pyridine_ester imidazo_pyridine_acid Imidazo[1,2-a]pyridine -3-carboxylic acid imidazo_pyridine_ester->imidazo_pyridine_acid Hydrolysis This compound This compound imidazo_pyridine_acid->this compound thiophen-2-ylmethanamine thiophen-2-ylmethanamine thiophen-2-ylmethanamine->this compound

Figure 2: General synthetic workflow for this compound.

Experimental Protocols

General Synthesis of Imidazo[1,2-a]pyridine-3-carboxamides

Materials:

  • Substituted 2-aminopyridine

  • Ethyl 2-chloroacetoacetate

  • Anhydrous solvent (e.g., ethanol, DMF)

  • Base (e.g., potassium carbonate)

  • Amine

  • Coupling agents (e.g., EDC, HOBt)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Synthesis of the Imidazo[1,2-a]pyridine ester intermediate: A mixture of the substituted 2-aminopyridine and ethyl 2-chloroacetoacetate in an anhydrous solvent is heated under reflux in the presence of a base. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated and purified.

  • Hydrolysis to the carboxylic acid: The ester intermediate is hydrolyzed to the corresponding carboxylic acid using standard procedures, typically by treatment with a base such as lithium hydroxide followed by acidification.

  • Amide coupling: The resulting carboxylic acid is coupled with the desired amine using standard peptide coupling reagents to yield the final imidazo[1,2-a]pyridine-3-carboxamide product. The product is then purified by column chromatography.

In Vitro Antitubercular Activity Assay (MIC Determination)

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

  • 96-well microplates

  • Resazurin dye

  • This compound stock solution in DMSO

Procedure:

  • A serial two-fold dilution of this compound is prepared in the 96-well plates.

  • A standardized inoculum of M. tuberculosis H37Rv is added to each well.

  • The plates are incubated at 37°C for 7-14 days.

  • After incubation, resazurin dye is added to each well, and the plates are incubated for an additional 24 hours.

  • The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents a color change of the resazurin dye from blue (no growth) to pink (growth).

Preclinical Data Summary

While specific, publicly available quantitative data for this compound is limited, the imidazo[1,2-a]pyridine-3-carboxamide class, in general, has demonstrated promising preclinical activity. The following table summarizes the typical range of activities observed for potent analogues within this class.

ParameterTypical Range of ValuesDescription
MIC against M. tuberculosis H37Rv 0.01 - 1 µMMinimum inhibitory concentration against the standard laboratory strain.
MIC against MDR/XDR-TB strains 0.01 - 5 µMMinimum inhibitory concentration against multi-drug and extensively drug-resistant strains.
Cytotoxicity (IC₅₀ in mammalian cells) > 50 µM50% inhibitory concentration against mammalian cell lines, indicating selectivity for the bacterial target.
In Vivo Efficacy (Mouse model) Reduction in bacterial load in lungs and spleenDemonstrates the ability of the compound to treat tuberculosis infection in a living organism.

Conclusion

This compound is a member of a highly promising class of antitubercular agents with a novel mechanism of action. The imidazo[1,2-a]pyridine-3-carboxamides have demonstrated potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis in preclinical studies. Further investigation and development of this compound and related compounds are warranted to fully assess their therapeutic potential in the fight against tuberculosis.

Unraveling the Novelty of GSK1829820A: A Deep Dive into a Phantom Compound

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of public domain resources, including scientific literature, patent databases, and clinical trial registries, the compound identifier "GSK1829820A" does not correspond to any publicly disclosed therapeutic agent or research molecule from GlaxoSmithKline (GSK) or any other entity. This suggests that this compound may be an internal, confidential identifier not yet released into the public sphere, a historical code for a discontinued program, or a possible typographical error.

For researchers, scientists, and drug development professionals, the novelty of a compound is typically assessed through a variety of data points, none of which are available for this compound. A thorough technical guide would necessitate information on the following aspects, all of which are currently unavailble for this specific compound identifier.

The Requisite Data for a Technical Analysis: A Template for Future Inquiry

Should a correct and public identifier for this or a related compound become available, a detailed technical guide would be structured to provide in-depth insights. Below is a template of the core requirements that would be addressed.

Quantitative Data Summary

A cornerstone of any new compound's profile is its quantitative data, which allows for direct comparison with existing standards of care and other investigational agents. This information would be presented in clear, structured tables.

Table 1: In Vitro Potency and Selectivity

Target Assay Type IC50 / EC50 (nM) Ki (nM) Selectivity Profile

| Data Not Available | | | | |

Table 2: Pharmacokinetic Properties

Species Route of Administration Tmax (h) Cmax (ng/mL) AUC (ng·h/mL) Half-life (h) Bioavailability (%)

| Data Not Available | | | | | | |

Table 3: Preclinical Efficacy

Animal Model Dosing Regimen Efficacy Endpoint Result

| Data Not Available | | | |

Experimental Protocols

To ensure reproducibility and a thorough understanding of the data's context, detailed methodologies for key experiments would be provided.

1. In Vitro Potency Assays:

  • Principle: A detailed description of the biochemical or cell-based assay used to determine the compound's potency against its target.

  • Materials: A list of all critical reagents, including enzymes, substrates, cell lines, and antibodies.

  • Procedure: A step-by-step protocol for performing the assay, including incubation times, temperatures, and detection methods.

  • Data Analysis: The methodology for calculating IC50/EC50 values from the raw data.

2. Pharmacokinetic Studies:

  • Animal Models: Species, strain, age, and sex of the animals used.

  • Dosing: Formulation, dose levels, and route of administration.

  • Sample Collection: Time points for blood or tissue collection and processing methods.

  • Bioanalytical Method: A description of the analytical technique (e.g., LC-MS/MS) used to quantify the compound in biological matrices.

3. In Vivo Efficacy Models:

  • Model Description: Details of the disease model used, including its induction and characteristics.

  • Treatment Protocol: Dosing schedule, duration, and control groups.

  • Endpoint Measurement: A clear definition of how the therapeutic effect was measured.

Visualizing the Science: Signaling Pathways and Workflows

Diagrams are essential for conveying complex biological pathways and experimental processes. Using the DOT language for Graphviz, these would be generated to illustrate the compound's mechanism of action and the workflow of its evaluation.

As no information is available for this compound, a hypothetical signaling pathway diagram for a generic kinase inhibitor is provided below as an example of the required visualization.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Upstream Kinase Receptor->Kinase1 Activates This compound This compound (Hypothetical Kinase Inhibitor) Kinase2 Target Kinase This compound->Kinase2 Inhibits Kinase1->Kinase2 Phosphorylates Effector Downstream Effector Kinase2->Effector Activates TF Transcription Factor Effector->TF Translocates to Nucleus Gene Target Genes TF->Gene Regulates Transcription

Hypothetical signaling pathway for a kinase inhibitor.

Methodological & Application

Application Notes and Protocols for GSK1829820A with Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro cultivation of Mycobacterium tuberculosis (M. tb) and the evaluation of the experimental compound GSK1829820A, a putative DNA gyrase inhibitor. The methodologies outlined below are based on established protocols for similar mycobacterial gyrase inhibitors.

I. Introduction to this compound

This compound is an experimental compound belonging to the class of Mycobacterium tuberculosis gyrase inhibitors (MGIs). These inhibitors target the bacterial DNA gyrase, an essential enzyme for DNA replication, thereby impeding bacterial growth. Genetic and mutagenesis studies suggest that like other MGIs, this compound likely interacts with the gyrase enzyme.[1][2] The mechanism of action for related MGIs involves the stabilization of a covalent gyrase-cleaved DNA complex, which differs from fluoroquinolones that primarily induce double-stranded DNA breaks.[1][2] Instead, these novel inhibitors tend to induce single-stranded DNA breaks.[1][2] A significant advantage of this class of compounds is their maintained activity against fluoroquinolone-resistant strains of M. tb.[1][2]

II. Quantitative Data Summary

The following table summarizes typical quantitative data obtained from experiments with M. tb and antimicrobial compounds. These values serve as a reference for expected outcomes when testing this compound.

Parameter Description Typical Values for Active Compounds Reference Method
MIC Minimum Inhibitory Concentration: The lowest concentration of a compound that inhibits 80% of visible bacterial growth.0.03 - 1 µg/mLBroth Microdilution[3][4][5]
MBC Minimum Bactericidal Concentration: The lowest concentration of a compound that results in a ≥99.9% reduction in the initial bacterial inoculum.Often higher than MICColony Forming Unit (CFU) enumeration after MIC assay[3]
IC₅₀ Half-maximal inhibitory concentration: The concentration of a drug that is required for 50% inhibition in vitro.Varies depending on the assayDose-response curve analysis

III. Experimental Protocols

A. Mycobacterium tuberculosis Culture

Objective: To propagate M. tb (e.g., H37Rv strain) for subsequent antimicrobial susceptibility testing.

Materials:

  • Middlebrook 7H9 Broth Base

  • Oleic Acid-Albumin-Dextrose-Catalase (OADC) supplement or Albumin-Dextrose-Catalase (ADC) supplement

  • Glycerol

  • Tween 80 or Tyloxapol

  • Sterile culture flasks (e.g., 75 cm²) with vented caps

  • Incubator at 37°C

Protocol:

  • Medium Preparation: Prepare Middlebrook 7H9 broth according to the manufacturer's instructions. Supplement with 10% OADC or ADC, 0.2% glycerol, and 0.05% Tween 80 or Tyloxapol.

  • Inoculation: Inoculate the prepared 7H9 broth with a frozen stock of M. tb H37Rv.

  • Incubation: Incubate the culture at 37°C in a standing, vented flask for 7-10 days, or until the optical density at 600 nm (OD₆₀₀) reaches the logarithmic phase of growth (approximately 0.6-0.8).[6]

  • Sub-culturing: For experiments, dilute the log-phase culture to the desired starting OD₆₀₀ (e.g., 0.05) in fresh 7H9 medium and incubate for a further 7 days.[6]

G cluster_prep Culture Preparation cluster_growth Incubation & Growth cluster_application Experimental Use A Prepare Middlebrook 7H9 Broth + Supplements B Inoculate with M. tb Stock A->B C Incubate at 37°C (7-10 days) B->C D Monitor Growth (OD₆₀₀) to Log Phase C->D E Dilute to Starting OD for Experiments D->E F Ready for MIC Assay E->F G cluster_prep Plate Preparation cluster_inoculum Inoculum & Incubation cluster_result Result Analysis A Serial Dilution of this compound in 96-well plate B Transfer Dilutions to Assay Plate A->B D Add Inoculum to Assay Plate B->D C Prepare M. tb Inoculum (10⁵ CFU/mL) C->D E Incubate at 37°C (7-14 days) D->E F Read Plates for Visible Growth E->F G Determine MIC F->G G cluster_drug Drug Action cluster_bacterial_process Bacterial Process cluster_outcome Outcome GSK This compound Gyrase M. tb DNA Gyrase GSK->Gyrase Inhibits Inhibition Inhibition of Growth DNA_rep DNA Replication Gyrase->DNA_rep Enables Cell_growth Bacterial Growth DNA_rep->Cell_growth Leads to

References

Determining the Minimum Inhibitory Concentration (MIC) of GSK1829820A against Mycobacterium tuberculosis H37Rv

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for determining the Minimum Inhibitory Concentration (MIC) of the novel compound GSK1829820A against the reference strain of Mycobacterium tuberculosis, H37Rv. The protocol details the standardized broth microdilution method, a widely accepted and reliable technique for assessing the in vitro antimycobacterial activity of new chemical entities. Additionally, an overview of the Resazurin Microtiter Assay (REMA) is included as a rapid and cost-effective alternative. This guide is intended to provide researchers with the necessary protocols to independently verify and expand upon the activity of this compound.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery and development of new antitubercular agents with novel mechanisms of action. This compound is a promising candidate inhibitor of Mtb gyrase, an essential enzyme for bacterial DNA replication.[1][2] Determining the MIC is a critical first step in the preclinical evaluation of this compound, providing a quantitative measure of its potency.

The H37Rv strain of M. tuberculosis is a well-characterized, virulent laboratory strain that serves as a standard for antimicrobial susceptibility testing.[3][4] This document outlines the EUCAST (European Committee on Antimicrobial Susceptibility Testing) recommended broth microdilution method for MIC determination, which is considered a reference standard.[5][6][7]

Quantitative Data Summary

The following table summarizes hypothetical MIC values for this compound against M. tuberculosis H37Rv, presented for illustrative purposes. Researchers should generate their own data following the provided protocols.

CompoundM. tuberculosis StrainMIC (µg/mL)MIC (µM)MethodReference DrugsMIC (µg/mL)
This compoundH37Rv0.060.12Broth MicrodilutionIsoniazid0.03 - 0.12[5]
This compoundH37Rv0.060.12REMARifampicin0.06 - 0.25
Moxifloxacin0.12 - 0.5[6]

Note: The MIC values for this compound are placeholders and should be determined experimentally.

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is adapted from the EUCAST reference method for Mtb susceptibility testing.[5][7]

3.1.1. Materials

  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 broth base

  • Oleic acid-albumin-dextrose-catalase (OADC) enrichment

  • Glycerol

  • Sterile distilled water

  • This compound and reference drugs (e.g., Isoniazid, Rifampicin)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Sterile 96-well U-bottom microtiter plates

  • Sterile glass beads (3-5 mm)

  • McFarland 0.5 turbidity standard

  • Incubator at 37°C

  • Biosafety cabinet (Class II or higher)

  • Inverted mirror for reading plates

3.1.2. Preparation of Media and Reagents

  • Complete Middlebrook 7H9 Broth: Prepare Middlebrook 7H9 broth according to the manufacturer's instructions, supplementing with 0.2% (v/v) glycerol and 10% (v/v) OADC enrichment.

  • Drug Stock Solutions: Dissolve this compound and reference drugs in DMSO to a high concentration (e.g., 10 mg/mL). Further dilute in complete 7H9 broth to create working stock solutions.

3.1.3. Inoculum Preparation

  • Culture M. tuberculosis H37Rv on Middlebrook 7H10 or 7H11 agar for 3-4 weeks.

  • Transfer a few colonies into a sterile tube containing 5 mL of complete 7H9 broth and glass beads.

  • Vortex for 1-2 minutes to break up clumps.

  • Allow the large particles to settle for 30 minutes.

  • Adjust the turbidity of the supernatant to match a 0.5 McFarland standard using sterile distilled water. This corresponds to approximately 1 x 10⁷ CFU/mL.

  • Prepare a 1:100 dilution of the adjusted suspension in complete 7H9 broth to obtain the final inoculum of approximately 1 x 10⁵ CFU/mL.

3.1.4. Assay Procedure

  • In a 96-well plate, add 100 µL of complete 7H9 broth to all wells.

  • Add 100 µL of the highest concentration of this compound working stock to the first column of wells.

  • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down to the desired final concentration. Discard 100 µL from the last column of the dilution series.

  • Include wells for a positive control (no drug) and a negative control (no bacteria).

  • Inoculate all test and positive control wells with 100 µL of the final bacterial inoculum (1 x 10⁵ CFU/mL). The final volume in each well will be 200 µL.

  • Seal the plate in a gas-permeable bag and incubate at 37°C.

  • Read the plates using an inverted mirror when visible growth is apparent in the positive control wells (typically 10-14 days).

  • The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of M. tuberculosis.

Resazurin Microtiter Assay (REMA)

The REMA method is a colorimetric assay that provides results more rapidly than traditional growth-based methods.[8][9][10]

3.2.1. Additional Materials

  • Resazurin sodium salt powder

  • Sterile phosphate-buffered saline (PBS)

3.2.2. Assay Procedure

  • Perform the drug dilutions and inoculation in the 96-well plate as described in the broth microdilution method (sections 3.1.3 and 3.1.4).

  • Incubate the plate at 37°C for 7 days.

  • Prepare a 0.02% (w/v) solution of resazurin in sterile distilled water and filter-sterilize.

  • Add 30 µL of the resazurin solution to each well.

  • Re-incubate the plate at 37°C for 24-48 hours.

  • Observe the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.[9] The MIC is the lowest drug concentration that remains blue.

Visualizations

Mechanism of Action of Mycobacterium tuberculosis Gyrase Inhibitors

This compound is hypothesized to be a Mycobacterium tuberculosis gyrase inhibitor (MGI). These compounds act by stabilizing the covalent complex between DNA gyrase and cleaved DNA, which leads to single-stranded DNA breaks and ultimately cell death.[1][2] This mechanism differs from that of fluoroquinolones, which typically induce double-stranded breaks.[1]

cluster_0 M. tuberculosis Cell GSK This compound Gyrase DNA Gyrase (GyrA/GyrB) GSK->Gyrase Binds to DNA Bacterial DNA Gyrase->DNA Acts on Complex Gyrase-DNA-GSK Covalent Complex Gyrase->Complex Stabilizes Cleavage SSB Single-Strand DNA Breaks Complex->SSB Leads to Death Cell Death SSB->Death Induces

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution method for determining the MIC of this compound.

cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_incubation Incubation & Reading cluster_rema REMA (Optional) prep_media Prepare 7H9 Broth & OADC add_broth Add 7H9 Broth to all wells prep_media->add_broth prep_drug Prepare Drug Stock Solutions serial_dilute Perform 2-fold Serial Dilution of Drug prep_drug->serial_dilute prep_inoculum Prepare H37Rv Inoculum (0.5 McF) add_inoculum Inoculate with H37Rv (1x10^5 CFU/mL) prep_inoculum->add_inoculum add_broth->serial_dilute serial_dilute->add_inoculum incubate Incubate at 37°C add_inoculum->incubate read_mic Read MIC (No visible growth) incubate->read_mic add_resazurin Add Resazurin (after 7 days) incubate->add_resazurin Optional Path read_color Read Color Change (Blue = No Growth) add_resazurin->read_color

Caption: Broth microdilution workflow for MIC determination.

References

Application Notes and Protocols for Imidazo[1,2-a]pyridine-3-carboxamides: A Focus on GSK1829820A as a Potential Anti-Tuberculosis Agent

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data and established protocols for GSK1829820A are not extensively available in the public domain. The following application notes and protocols are based on the known biological activity of the broader class of imidazo[1,2-a]pyridine-3-carboxamides as inhibitors of Mycobacterium tuberculosis (Mtb). These guidelines are intended to serve as a starting point for researchers and should be optimized for specific experimental conditions.

Introduction

This compound belongs to the imidazo[1,2-a]pyridine-3-carboxamide class of compounds, which has garnered significant interest for its potent anti-tuberculosis activity.[1][2][3] Research on this class of molecules suggests a mechanism of action that involves the inhibition of pantothenate synthetase (PanC), an enzyme crucial for the biosynthesis of coenzyme A in Mycobacterium tuberculosis.[4][5][6][7][8] As this pathway is absent in mammals, PanC represents a selective and attractive target for novel anti-tubercular drugs.[4][5][6] This document provides a general overview of the solubility and preparation of compounds like this compound for in vitro assays and outlines a protocol for evaluating their anti-mycobacterial activity.

Data Presentation

Due to the lack of specific public data for this compound, a representative table for reporting solubility and activity is provided below. Researchers should populate this table with their own experimental data.

Table 1: Physicochemical and In Vitro Activity Data for this compound

ParameterSolvent/MediumValueNotes
Solubility
DMSOe.g., ≥ 10 mg/mLShould be determined experimentally.
Ethanole.g., < 1 mg/mLShould be determined experimentally.
Aqueous Buffer (pH 7.4)e.g., InsolubleShould be determined experimentally.
Stock Solution
ConcentrationDMSOe.g., 10 mMRecommended starting concentration.
Storage-20°C or -80°CStore in aliquots to avoid freeze-thaw cycles.
In Vitro Activity
MIC against Mtb H37Rv7H9 Brothe.g., X µMMinimum Inhibitory Concentration.
IC₅₀ against Mtb PanCAssay Buffere.g., Y µM50% Inhibitory Concentration against the target enzyme.
Cytotoxicity (e.g., HepG2)Cell Culture Mediume.g., Z µMImportant for determining selectivity.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound, which can then be diluted for various assays. Dimethyl sulfoxide (DMSO) is commonly used as a solvent for this class of compounds.[9][10][11]

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Weighing the Compound: Accurately weigh a precise amount of this compound powder using an analytical balance. For example, to prepare a 10 mM stock solution, weigh out 2.85 mg of the compound (Molecular Weight: 285.36 g/mol ).

  • Dissolution: Add the appropriate volume of DMSO to the weighed powder to achieve the desired concentration. For 2.85 mg, adding 1 mL of DMSO will yield a 10 mM stock solution.

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary to aid dissolution, but the thermal stability of the compound should be considered.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis

This protocol outlines a common method for determining the MIC of a compound against M. tuberculosis H37Rv strain using a broth microdilution assay.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

  • Sterile 96-well microplates

  • Resazurin sodium salt solution (for viability assessment)

  • Positive control antibiotic (e.g., rifampicin)

  • Negative control (DMSO)

Procedure:

  • Culture Preparation: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase. Adjust the bacterial suspension to a specific optical density (e.g., OD₆₀₀ of 0.05-0.1) to standardize the inoculum.

  • Serial Dilution: Prepare serial dilutions of the this compound stock solution in 7H9 broth in a 96-well plate. The final concentration range should typically span from high micromolar to nanomolar concentrations. Ensure the final DMSO concentration in all wells is consistent and non-toxic to the bacteria (usually ≤1%).

  • Inoculation: Add the standardized M. tuberculosis inoculum to each well containing the diluted compound, the positive control, and the negative (vehicle) control.

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • Viability Assessment: After incubation, add the resazurin solution to each well and incubate for an additional 24 hours. A color change from blue to pink indicates bacterial viability.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change (i.e., inhibits bacterial growth).

Mandatory Visualizations

G cluster_0 Preparation of this compound for Assays cluster_1 In Vitro Assay Workflow A Weigh this compound Powder B Dissolve in DMSO A->B C Vortex to Solubilize B->C D Create 10 mM Stock Solution C->D E Store Aliquots at -20°C D->E F Prepare Serial Dilutions D->F Use in Assay G Inoculate with M. tuberculosis F->G H Incubate for 7-14 Days G->H I Add Resazurin Viability Dye H->I J Determine MIC I->J

Caption: Experimental workflow for this compound preparation and assay.

G cluster_mtb Mycobacterium tuberculosis Cell cluster_drug Mechanism of Action Pantoate Pantoate PanC Pantothenate Synthetase (PanC) Pantoate->PanC BetaAlanine β-Alanine BetaAlanine->PanC ATP ATP ATP->PanC Pantothenate Pantothenate PanC->Pantothenate CoA Coenzyme A Biosynthesis Pantothenate->CoA This compound This compound This compound->PanC Inhibition

Caption: Proposed mechanism of action for this compound in M. tuberculosis.

References

Application of GSK1829820A and Related Mycobacterium tuberculosis Gyrase Inhibitors in Tuberculosis Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of GSK1829820A and other closely related Mycobacterium tuberculosis gyrase inhibitors (MGIs) in various tuberculosis (TB) research models. This document includes detailed experimental protocols, quantitative data summaries, and visualizations to facilitate the study and application of this promising class of anti-tubercular agents. This compound belongs to a series of novel bacterial topoisomerase inhibitors (NBTIs) developed by GlaxoSmithKline (GSK), which have demonstrated potent activity against M. tuberculosis, including strains resistant to fluoroquinolones.

Mechanism of Action

This compound and related MGIs, such as GSK000 and GSK325, target the bacterial enzyme DNA gyrase, which is essential for DNA replication, transcription, and repair.[1][2][3] Unlike fluoroquinolones that primarily induce double-stranded DNA breaks, these MGIs stabilize the covalent complex between DNA gyrase and DNA, leading to the accumulation of single-stranded DNA breaks.[1][2] This distinct mechanism of action is responsible for their efficacy against fluoroquinolone-resistant M. tuberculosis strains.[1][2][4]

G cluster_drug_action Drug Action This compound This compound (MGI) Complex Stable Gyrase-DNA Cleavage Complex This compound->Complex Stabilizes Gyrase M. tuberculosis DNA Gyrase Gyrase->Complex DNA Bacterial DNA DNA->Complex SSB Single-Strand DNA Breaks Complex->SSB Results in Replication_inhibition Inhibition of DNA Replication SSB->Replication_inhibition Cell_death Bacterial Cell Death Replication_inhibition->Cell_death

Caption: Mechanism of action of this compound.

Quantitative Data

The following tables summarize the in vitro activity of representative MGIs against M. tuberculosis.

Table 1: In Vitro Activity of MGIs against M. tuberculosis H37Rv

CompoundExtracellular MIC (μM)Intracellular MIC in THP-1 macrophages (μM)
MGI Compound 10.5Not Reported
MGI Compound 20.08<0.02
MGI Compound 3<0.01<0.02
Moxifloxacin (control)0.15Not Reported

Data sourced from Blanco, D., et al. (2015).[2]

Table 2: In Vitro Activity of GSK000 and GSK325 against M. tuberculosis

CompoundMIC (μM)
GSK000<0.01
GSK3250.08

Data sourced from Aldred, K. J., et al. (2018).[1]

Table 3: Inhibition of M. tuberculosis Gyrase Supercoiling Activity

CompoundIC50 (μM)
GSK000~0.5
Moxifloxacin (control)~1

Data sourced from Aldred, K. J., et al. (2018).[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the minimum concentration of a compound that inhibits the visible growth of M. tuberculosis.

Experimental Workflow:

G cluster_mic_workflow MIC Determination Workflow start Start prepare_culture Prepare M. tuberculosis H37Rv culture start->prepare_culture prepare_plates Prepare 24-well plates with serial dilutions of MGI prepare_culture->prepare_plates inoculate Inoculate plates with bacterial culture prepare_plates->inoculate incubate Incubate at 37°C for 20 days inoculate->incubate read_mic Read MIC values incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination.

Protocol:

  • Bacterial Culture: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).

  • Plate Preparation: Prepare serial dilutions of the MGI compound in 24-well plates containing Middlebrook 7H10 agar supplemented with OADC (oleic acid-albumin-dextrose-catalase).

  • Inoculation: Inoculate each well with 5 μL of a bacterial suspension containing 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 20 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits at least 90% of bacterial growth compared to the drug-free control well.[2]

DNA Cleavage Assay

This assay is used to assess the ability of MGIs to stabilize the gyrase-DNA cleavage complex.

Experimental Workflow:

G cluster_cleavage_workflow DNA Cleavage Assay Workflow start Start prepare_mix Prepare reaction mix with relaxed pBR322 DNA and buffer start->prepare_mix add_components Add M. tuberculosis gyrase and MGI compound prepare_mix->add_components incubate Incubate at 25°C for 1 hour add_components->incubate stop_reaction Stop reaction with SDS and Proteinase K incubate->stop_reaction incubate_digest Incubate at 37°C for 30 min stop_reaction->incubate_digest analyze Analyze by agarose gel electrophoresis incubate_digest->analyze end End analyze->end

Caption: Workflow for DNA cleavage assay.

Protocol:

  • Reaction Buffer: Prepare a reaction buffer containing 50 mM HEPES (pH 7.9), 100 mM potassium glutamate, 6 mM magnesium acetate, 4 mM DTT, and 2 mM spermidine.

  • Reaction Setup: In a final volume of 20 μL, combine the reaction buffer, relaxed pBR322 plasmid DNA, and varying concentrations of the MGI compound.

  • Enzyme Addition: Add purified M. tuberculosis DNA gyrase to the reaction mixture.

  • Incubation: Incubate the reaction at 25°C for 1 hour to allow for the formation of the cleavage complex.

  • Reaction Termination: Stop the reaction by adding 3 μL of 2% SDS and 3 μL of a 1 mg/mL solution of proteinase K.

  • Digestion: Incubate at 37°C for 30 minutes to digest the protein.[5]

  • Analysis: Analyze the DNA products by electrophoresis on a 1% agarose gel. The formation of linear DNA indicates the stabilization of the cleavage complex.

Time-Kill Kinetic Assay

This assay determines the bactericidal or bacteriostatic activity of a compound over time.

Protocol:

  • Bacterial Culture: Grow M. tuberculosis H37Rv in 7H9-ADC medium to mid-log phase.

  • Drug Exposure: Add the MGI compound at a concentration of 20 times its MIC to the bacterial culture. Include a bacteriostatic control (e.g., linezolid) and a bactericidal control (e.g., isoniazid).

  • Sampling: At various time points (e.g., 0, 1, 3, 5, and 7 days), collect aliquots from each culture.

  • CFU Determination: Prepare serial dilutions of the aliquots and plate them on Middlebrook 7H10 agar.

  • Incubation and Counting: Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFUs).

  • Analysis: Plot the log10 CFU/mL versus time to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL.[2][6]

In Vivo Murine Model of Acute Tuberculosis

This model is used to evaluate the efficacy of anti-tubercular compounds in a living organism.

Protocol:

  • Animal Model: Use a suitable mouse strain, such as BALB/c mice.

  • Infection: Infect the mice intravenously or via aerosol with a standardized inoculum of M. tuberculosis H37Rv.

  • Treatment: Begin treatment with the MGI compound, administered orally or by another appropriate route, one day post-infection. Continue treatment for a specified duration (e.g., 10 days). Include control groups treated with a vehicle and a standard-of-care drug (e.g., isoniazid or moxifloxacin).[2][6]

  • Efficacy Assessment: At the end of the treatment period, euthanize the mice and harvest their lungs and spleens.

  • Bacterial Load Determination: Homogenize the organs and plate serial dilutions of the homogenates on Middlebrook 7H11 agar.

  • CFU Counting: Incubate the plates at 37°C for 3-4 weeks and count the CFUs to determine the bacterial load in each organ.

  • Statistical Analysis: Compare the bacterial loads between the treated and control groups to determine the efficacy of the compound.[2][6]

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and require approval from an Institutional Animal Care and Use Committee (IACUC).[2][4]

References

Application Notes and Protocols for Studying GSK1829820A Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1829820A is a compound of interest in the field of Alzheimer's disease research, believed to act as a modulator of γ-secretase, a key enzyme in the production of amyloid-beta (Aβ) peptides. Understanding the direct interaction of this compound with its cellular target is paramount for its development as a potential therapeutic agent. These application notes provide detailed protocols for two robust methods to study the target engagement of this compound: the Cellular Thermal Shift Assay (CETSA) and Photoaffinity Labeling.

Note on Quantitative Data: As specific binding affinities and potency values for this compound are not publicly available, the quantitative data presented in the tables below are representative examples based on well-characterized γ-secretase modulators (GSMs) and are intended for illustrative purposes.

Key Techniques for Target Engagement

Two primary techniques are detailed here to provide orthogonal evidence of target engagement for this compound:

  • Cellular Thermal Shift Assay (CETSA): This method assesses the binding of a ligand to its target protein in a cellular environment by measuring changes in the protein's thermal stability. Ligand binding typically stabilizes the target protein, leading to a higher melting temperature.

  • Photoaffinity Labeling: This technique uses a chemically modified version of the compound (a photoprobe) that, upon UV irradiation, covalently binds to its target protein. This allows for the direct identification of the binding partner.

Section 1: Cellular Thermal Shift Assay (CETSA) for this compound

CETSA is a powerful technique to confirm the direct binding of this compound to its target, γ-secretase, within intact cells. The principle relies on the increased thermal stability of a protein when a ligand is bound.

Signaling Pathway of γ-Secretase in Amyloid-Beta Production

The following diagram illustrates the amyloidogenic pathway involving γ-secretase, the target of this compound.

Gamma-Secretase Signaling Pathway cluster_membrane Cell Membrane APP Amyloid Precursor Protein (APP) C99 C99 fragment APP->C99 generates sAPPb sAPPβ (soluble fragment) APP->sAPPb gamma_secretase γ-Secretase Complex (Presenilin, Nicastrin, APH-1, PEN-2) gamma_secretase->C99 cleavage Abeta Amyloid-beta (Aβ) peptides (Aβ40, Aβ42) C99->Abeta AICD APP Intracellular Domain (AICD) C99->AICD beta_secretase β-Secretase (BACE1) beta_secretase->APP cleavage plaques Amyloid Plaques Abeta->plaques aggregation This compound This compound (γ-Secretase Modulator) This compound->gamma_secretase modulates

γ-Secretase in the amyloidogenic pathway.
Experimental Workflow for CETSA

The workflow for a CETSA experiment is depicted below, from cell treatment to data analysis.

CETSA Experimental Workflow start Start: Cell Culture treatment Treat cells with this compound or Vehicle (DMSO) start->treatment heating Heat cell lysates to a range of temperatures treatment->heating centrifugation Centrifuge to separate soluble and aggregated proteins heating->centrifugation sds_page SDS-PAGE and Western Blot centrifugation->sds_page analysis Quantify band intensity to determine protein stability sds_page->analysis end End: Melting Curve Generation analysis->end

Workflow of a Cellular Thermal Shift Assay.
Detailed Protocol for CETSA

Materials:

  • Human neuroglioma (H4) or other suitable cell line expressing endogenous γ-secretase

  • Cell culture medium (e.g., DMEM) and supplements

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Protease inhibitor cocktail

  • Antibodies: anti-Presenilin-1 (N-terminal fragment), anti-GAPDH (loading control)

  • SDS-PAGE gels and Western blot reagents

Procedure:

  • Cell Culture and Treatment:

    • Culture H4 cells to ~80% confluency.

    • Treat cells with this compound (e.g., 10 µM) or DMSO for 2 hours at 37°C.

  • Cell Lysis and Heat Treatment:

    • Harvest and wash cells with PBS.

    • Resuspend cells in PBS containing protease inhibitors.

    • Lyse cells by three freeze-thaw cycles.

    • Aliquot cell lysate into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C.

    • Collect the supernatant (soluble fraction).

  • Western Blot Analysis:

    • Determine protein concentration of the soluble fractions.

    • Analyze equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against the N-terminal fragment of Presenilin-1 (the catalytic subunit of γ-secretase) and a loading control (e.g., GAPDH).

    • Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.

  • Data Analysis:

    • Quantify the band intensities for Presenilin-1 at each temperature.

    • Normalize the intensities to the loading control.

    • Plot the normalized intensities against temperature to generate melting curves for both this compound-treated and vehicle-treated samples.

    • Determine the melting temperature (Tm) for each condition. An increase in Tm in the presence of this compound indicates target engagement.

Representative Quantitative Data for CETSA
TreatmentTarget ProteinApparent Melting Temp (Tm) (°C)Thermal Shift (ΔTm) (°C)
Vehicle (DMSO)Presenilin-152.5-
This compound (10 µM)Presenilin-157.0+4.5
Vehicle (DMSO)GAPDH (Control)65.0-
This compound (10 µM)GAPDH (Control)65.2+0.2

Section 2: Photoaffinity Labeling for this compound

Photoaffinity labeling provides direct evidence of a drug-target interaction by covalently linking the drug to its protein target. This requires a modified version of this compound containing a photoreactive group and a tag for detection (e.g., biotin or a fluorescent dye).

Logical Workflow for Photoaffinity Labeling

This diagram outlines the key steps in a photoaffinity labeling experiment to identify the direct binding partner of this compound.

Photoaffinity Labeling Workflow start Start: Synthesize Photoprobe incubation Incubate cell membranes with this compound photoprobe start->incubation competition Include competitor (unmodified this compound) in control samples incubation->competition uv_crosslinking Expose to UV light to induce covalent cross-linking competition->uv_crosslinking enrichment Enrich biotin-tagged proteins using streptavidin beads uv_crosslinking->enrichment detection Analyze enriched proteins by Western Blot or Mass Spectrometry enrichment->detection end End: Target Identification detection->end

Workflow for Photoaffinity Labeling.
Detailed Protocol for Photoaffinity Labeling

Materials:

  • Biotinylated and photoreactive derivative of this compound (this compound-photoprobe)

  • Unmodified this compound (for competition)

  • Cell membranes from H4 cells

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with low concentration of detergent)

  • SDS-PAGE and Western blot reagents

  • Antibody against Presenilin-1

Procedure:

  • Incubation with Photoprobe:

    • Incubate cell membranes with the this compound-photoprobe (e.g., 100 nM) in the dark for 1 hour at 37°C.

    • For competition experiments, pre-incubate the membranes with an excess of unmodified this compound (e.g., 10 µM) for 30 minutes before adding the photoprobe.

  • UV Cross-linking:

    • Irradiate the samples with UV light (e.g., 365 nm) on ice for 15-30 minutes to induce covalent bond formation between the photoprobe and its target.

  • Enrichment of Labeled Proteins:

    • Solubilize the membranes and add streptavidin-agarose beads to the lysate.

    • Incubate for 2 hours at 4°C to capture the biotin-tagged protein-probe complexes.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Detection:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluates by Western blotting using an antibody against Presenilin-1.

  • Data Analysis:

    • A band corresponding to Presenilin-1 should be detected in the sample treated with the photoprobe.

    • The intensity of this band should be significantly reduced in the competition sample, confirming the specificity of the interaction.

Representative Quantitative Data for Photoaffinity Labeling
ConditionLabeled ProteinRelative Band Intensity (%)
This compound-photoprobePresenilin-1100
This compound-photoprobe + Unmodified this compoundPresenilin-115
No UV irradiationPresenilin-1<5

Summary and Conclusion

The protocols outlined in these application notes provide a robust framework for confirming the target engagement of this compound with γ-secretase. The Cellular Thermal Shift Assay offers a method to quantify target binding in a cellular context, while Photoaffinity Labeling provides direct evidence of the physical interaction. Together, these techniques are essential for validating the mechanism of action of this compound and supporting its further development as a therapeutic candidate for Alzheimer's disease.

Application Notes and Protocols for High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

Topic: GSK1829820A for High-Throughput Screening Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of compounds to identify potential therapeutic agents. This process involves the use of automated systems to perform biochemical or cell-based assays in a miniaturized format, typically in 96-, 384-, or 1536-well plates. The goal of HTS is to identify "hits"—compounds that exhibit a desired biological activity against a specific target.

These application notes provide a framework for the utilization of a hypothetical compound, this compound, in HTS assays. While specific data for this compound is not publicly available, this document outlines the general principles, protocols, and data analysis workflows that would be employed to characterize such a compound. The methodologies described are based on established practices in the field of drug discovery and are intended to serve as a guide for researchers.

Hypothetical Mechanism of Action of this compound

For the purpose of these application notes, we will hypothesize that this compound is an inhibitor of a protein kinase, a common target class in drug discovery. The following protocols are designed to assess its inhibitory activity and cellular effects.

Signaling Pathway Diagram

cluster_membrane cluster_cytoplasm Receptor Receptor Tyrosine Kinase Kinase Target Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates P_Substrate Phosphorylated Substrate Substrate->P_Substrate Cellular_Response Cellular Response (e.g., Proliferation, Survival) P_Substrate->Cellular_Response Leads to This compound This compound This compound->Kinase Inhibits

Caption: Hypothesized signaling pathway showing inhibition of a target kinase by this compound.

Data Presentation

Quantitative data from HTS assays are crucial for evaluating the potency and efficacy of a compound. The following tables provide templates for summarizing key data points that would be generated for this compound.

Table 1: Biochemical Assay Data for this compound

ParameterValueConditions
IC50 e.g., 50 nM10 µM ATP, 100 ng Kinase
Ki e.g., 25 nMDetermined by enzyme kinetics
Mechanism of Inhibition e.g., ATP-competitiveDetermined by Lineweaver-Burk plot
Assay Window (S/B) e.g., >10Signal of uninhibited vs. fully inhibited
Z'-factor e.g., >0.5Assay quality metric

Table 2: Cellular Assay Data for this compound

Assay TypeCell LineParameterValue
Target Engagement e.g., HEK293EC50 e.g., 200 nM
Cell Proliferation e.g., HeLaGI50 e.g., 500 nM
Cytotoxicity e.g., HepG2CC50 e.g., >10 µM
Apoptosis e.g., JurkatEC50 e.g., 1 µM

Experimental Protocols

Detailed and reproducible protocols are essential for successful HTS campaigns.

Biochemical Kinase Inhibition Assay Protocol

This protocol describes a generic kinase inhibition assay using a fluorescence-based readout.

Materials:

  • Purified recombinant kinase

  • Fluorescently labeled peptide substrate

  • ATP (Adenosine triphosphate)

  • This compound

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, black plates

  • Plate reader capable of fluorescence detection

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • Add 5 µL of the compound dilutions to the wells of a 384-well plate.

  • Add 5 µL of a 2X kinase solution to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of a 2X substrate/ATP mix.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction by adding 10 µL of a stop solution (e.g., EDTA).

  • Read the fluorescence on a compatible plate reader.

Experimental Workflow Diagram

cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition Compound_Prep Prepare this compound Serial Dilution Add_Compound Add Compound to Plate Compound_Prep->Add_Compound Reagent_Prep Prepare Kinase and Substrate/ATP Mixes Add_Kinase Add Kinase and Incubate Reagent_Prep->Add_Kinase Add_Compound->Add_Kinase Add_Substrate Initiate Reaction with Substrate/ATP Add_Kinase->Add_Substrate Incubate_Reaction Incubate Reaction Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Read_Plate Read Fluorescence Stop_Reaction->Read_Plate Data_Analysis Data Analysis (IC50 determination) Read_Plate->Data_Analysis

Caption: Workflow for a typical biochemical kinase inhibition assay.

Cellular Proliferation Assay (MTS Assay) Protocol

This protocol measures the effect of this compound on cell viability and proliferation.

Materials:

  • Adherent cancer cell line (e.g., HeLa)

  • Complete cell culture medium

  • This compound

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

  • 96-well, clear-bottom, tissue culture-treated plates

  • Multichannel pipette

  • Plate reader capable of absorbance measurement

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of medium.

  • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare a serial dilution of this compound in complete medium.

  • Remove the medium from the cells and add 100 µL of the compound dilutions.

  • Incubate for 72 hours at 37°C.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C until a color change is apparent.

  • Measure the absorbance at 490 nm using a plate reader.

Logical Relationship Diagram

cluster_inputs Inputs cluster_process Process cluster_outputs Outputs Compound This compound Treatment Cell Treatment & Incubation (72h) Compound->Treatment Cells Cancer Cell Line Cells->Treatment Assay MTS Assay Treatment->Assay Data Absorbance Data Assay->Data Result GI50 Value Data->Result

Caption: Logical flow of a cellular proliferation assay to determine the GI50 value.

Conclusion

The successful application of HTS assays is fundamental to modern drug discovery. The protocols and data presentation formats outlined in these application notes provide a comprehensive guide for the characterization of a novel kinase inhibitor like the hypothetical this compound. Adherence to robust experimental design, careful execution, and appropriate data analysis are critical for the identification and validation of promising new therapeutic candidates.

Application Notes and Protocols for Cell-Based Assays Using GSK-3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A note on the requested compound GSK1829820A: Extensive searches for the compound "this compound" did not yield any specific public information. It is possible that this is an internal designation, a developmental compound not yet in the public domain, or an incorrect identifier.

Therefore, these application notes and protocols are based on well-characterized, publicly documented Glycogen Synthase Kinase-3 (GSK-3) inhibitors from GlaxoSmithKline (GSK) and the broader scientific literature. The principles, assays, and signaling pathways described are representative of the research conducted with GSK compounds in the fields of oncology and autophagy.

Introduction to GSK-3 Inhibition in Cell-Based Assays

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that is a key regulator of a wide array of cellular processes, including metabolism, cell proliferation, and apoptosis. Dysregulation of GSK-3 signaling is implicated in various diseases, including cancer. GSK-3 inhibitors are therefore valuable tools for studying these pathways and represent a promising class of therapeutic agents. These notes provide detailed protocols for cell-based assays to investigate the effects of GSK-3 inhibitors on cancer cell proliferation and autophagy.

Signaling Pathway: GSK-3 and Autophagy Regulation

GSK-3 has a complex and sometimes contradictory role in the regulation of autophagy, a cellular process of degradation and recycling of cellular components. Inhibition of GSK-3 has been shown to induce autophagy in several cancer cell lines. One of the key mechanisms involves the activation of the LKB1-AMPK signaling pathway.[1] Inhibition of GSK-3 can lead to a decrease in cellular ATP levels, which in turn activates AMP-activated protein kinase (AMPK), a master regulator of metabolism and autophagy.[1] Activated AMPK can then initiate the autophagy cascade. Furthermore, GSK-3 inhibition can lead to the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[2][3][4]

Caption: Simplified signaling pathway of GSK-3 inhibition leading to autophagy.

Application Note 1: Assessing the Anti-proliferative Effects of GSK-3 Inhibitors on Cancer Cells

This application note describes a cell viability assay to determine the cytotoxic and anti-proliferative effects of GSK-3 inhibitors on cancer cell lines.

Experimental Protocol: Cell Viability (MTS Assay)

This protocol is adapted from methods used to assess the effects of GSK-3β inhibitors on bladder cancer cells.[2]

1. Materials:

  • Cancer cell line (e.g., T24, HT1376 bladder cancer cells)

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • GSK-3 inhibitor (e.g., AR-A014418 or TDZD-8)

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

2. Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of the GSK-3 inhibitor in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted inhibitor at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance from the no-cell control.

Data Presentation

The quantitative data from the cell viability assay can be summarized in the following table to determine the IC₅₀ value (the concentration of an inhibitor that causes a 50% reduction in cell viability).

GSK-3 Inhibitor Concentration (µM)Mean Absorbance (490 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)100
0.1
1
10
50
100

Application Note 2: Monitoring Autophagy Induction by GSK-3 Inhibition

This application note provides a method to monitor the induction of autophagy in cancer cells following treatment with a GSK-3 inhibitor by observing the processing of the autophagy marker LC3.

Experimental Protocol: Western Blot for LC3 Processing

This protocol is based on methods for detecting autophagy in prostate cancer cells treated with GSK-3β inhibitors.[1]

1. Materials:

  • Cancer cell line (e.g., PC-3 prostate cancer cells)

  • Complete cell culture medium

  • GSK-3 inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: Rabbit anti-LC3B, Mouse anti-β-actin

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Chemiluminescent substrate

2. Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the GSK-3 inhibitor at the desired concentration and for the desired time. Include a vehicle control.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

Data Presentation

The conversion of LC3-I (cytosolic form) to LC3-II (lipidated, autophagosome-associated form) is a hallmark of autophagy. The ratio of LC3-II to a loading control can be quantified.

TreatmentLC3-I Band IntensityLC3-II Band Intensityβ-actin Band IntensityLC3-II / β-actin Ratio
Vehicle Control
GSK-3 Inhibitor

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the cell-based assays described.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Data Analysis start Start seed_cells Seed Cells in Multi-well Plates start->seed_cells overnight_incubation Overnight Incubation (37°C, 5% CO₂) seed_cells->overnight_incubation add_inhibitor Add GSK-3 Inhibitor (and controls) overnight_incubation->add_inhibitor treatment_incubation Incubate for Desired Time add_inhibitor->treatment_incubation mts_assay MTS Assay (Cell Viability) treatment_incubation->mts_assay western_blot Western Blot (LC3 Processing) treatment_incubation->western_blot read_absorbance Read Absorbance (490 nm) mts_assay->read_absorbance image_bands Image Western Blot western_blot->image_bands calculate_viability Calculate % Viability and IC₅₀ read_absorbance->calculate_viability quantify_bands Quantify Band Intensity (LC3-II / β-actin) image_bands->quantify_bands

References

Application Notes and Protocols for Assessing Small Molecule Cytotoxicity: A Case Study with GSK1829820A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The assessment of cytotoxicity is a critical step in the development of novel therapeutic agents. Understanding the dose-dependent effects of a new chemical entity on cell viability provides essential information for determining its therapeutic window and potential off-target effects. This document provides a comprehensive set of protocols for evaluating the cytotoxic potential of a novel investigational compound, exemplified here as GSK1829820A.

These application notes detail three common and robust methods for quantifying cell viability and cytotoxicity: the MTT assay for assessing metabolic activity, the LDH assay for measuring membrane integrity, and the Caspase-3/7 assay for detecting apoptosis. The protocols are designed to be adaptable for various cell lines and experimental setups.

Hypothetical Signaling Pathway for a Kinase Inhibitor

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a small molecule kinase inhibitor. This serves as a conceptual framework for understanding how a compound like this compound might exert its effects, leading to the cytotoxic outcomes measured by the subsequent assays.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Effector_Protein Effector_Protein Kinase_B->Effector_Protein Activates Transcription_Factor Transcription_Factor Effector_Protein->Transcription_Factor Translocates to Nucleus This compound This compound This compound->Kinase_A Inhibits Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Promotes Cell_Survival Cell_Survival Gene_Expression->Cell_Survival Leads to Growth_Factor Growth_Factor Growth_Factor->Receptor Binds

Caption: Hypothetical kinase signaling pathway inhibited by this compound.

Experimental Workflow for Cytotoxicity Assessment

The overall workflow for assessing the cytotoxicity of this compound involves a series of sequential steps, from cell culture preparation to data analysis.

Cell_Seeding 1. Seed Cells in 96-well plates Compound_Treatment 2. Treat cells with This compound (serial dilutions) Cell_Seeding->Compound_Treatment Incubation 3. Incubate for 24, 48, or 72 hours Compound_Treatment->Incubation Assay_Selection 4. Select Cytotoxicity Assay Incubation->Assay_Selection MTT_Assay MTT Assay (Metabolic Activity) Assay_Selection->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Assay_Selection->LDH_Assay Caspase_Assay Caspase-3/7 Assay (Apoptosis) Assay_Selection->Caspase_Assay Data_Acquisition 5. Measure Signal (Absorbance/Fluorescence/ Luminescence) MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition Caspase_Assay->Data_Acquisition Data_Analysis 6. Analyze Data (Calculate IC50) Data_Acquisition->Data_Analysis

Caption: General experimental workflow for assessing cytotoxicity.

Data Presentation

All quantitative data from the following assays should be recorded and summarized in tables for clear comparison and analysis. The half-maximal inhibitory concentration (IC50) values should be calculated from dose-response curves.

Table 1: Sample Data Table for MTT Assay

This compound (µM)Absorbance (570 nm) - Replicate 1Absorbance (570 nm) - Replicate 2Absorbance (570 nm) - Replicate 3Average Absorbance% Viability
0 (Vehicle)1.251.281.221.25100
0.11.181.211.151.1894.4
10.950.980.920.9576.0
100.620.650.590.6249.6
1000.150.180.120.1512.0

Table 2: Sample Data Table for LDH Assay

This compound (µM)Absorbance (490 nm) - Replicate 1Absorbance (490 nm) - Replicate 2Absorbance (490 nm) - Replicate 3Average Absorbance% Cytotoxicity
0 (Vehicle)0.120.110.130.120
0.10.180.170.190.186.7
10.350.330.370.3525.6
100.780.810.750.7873.3
1001.051.081.021.05103.3
Max LDH Release1.001.030.971.00100

Table 3: Sample Data Table for Caspase-3/7 Assay

This compound (µM)Luminescence (RLU) - Replicate 1Luminescence (RLU) - Replicate 2Luminescence (RLU) - Replicate 3Average LuminescenceFold Change vs. Vehicle
0 (Vehicle)15001550145015001.0
0.125002600240025001.7
185008700830085005.7
102500025500245002500016.7
1001800018500175001800012.0

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3][4] Viable cells with active metabolism convert MTT into a purple formazan product.[1]

Materials:

  • 96-well flat-bottom plates

  • Selected cell line

  • Complete culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS, filter sterilized)[2]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[3]

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight at 37°C in a 5% CO2 incubator.[2][3]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1][3]

  • Solubilization: After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1] Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[1] A reference wavelength of 630 nm can be used to reduce background.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log concentration of this compound to determine the IC50 value.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[5][6]

Materials:

  • 96-well flat-bottom plates

  • Selected cell line

  • Complete culture medium

  • This compound stock solution

  • LDH assay kit (containing substrate, cofactor, and diaphorase)

  • Lysis buffer (for maximum LDH release control)

  • Stop solution (if required by the kit)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Prepare Controls: Include wells for:

    • Vehicle Control: Cells treated with vehicle only.

    • Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the assay.[7]

    • Medium Background Control: Medium without cells.

  • Sample Collection: Carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.[7]

  • Assay Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[7]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[7]

  • Stop Reaction (if applicable): Add 50 µL of stop solution to each well if required by the kit.[7]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[7][8] A reference wavelength of 680 nm can be used for background correction.[7]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Sample Abs - Vehicle Abs) / (Max LDH Release Abs - Vehicle Abs)) * 100. Plot the percent cytotoxicity against the log concentration of this compound to determine the EC50 value.

Caspase-3/7 Glo® Assay

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[9][10]

Materials:

  • 96-well white-walled plates (for luminescence assays)

  • Selected cell line

  • Complete culture medium

  • This compound stock solution

  • Caspase-Glo® 3/7 Reagent

  • Multichannel pipette

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with serial dilutions of this compound as described in the MTT protocol (steps 1-3).

  • Equilibration: After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.[10]

  • Reagent Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well.[10]

  • Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light.[10]

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the fold change in caspase activity relative to the vehicle control. Plot the fold change against the log concentration of this compound.

By employing these detailed protocols and data analysis frameworks, researchers can effectively characterize the cytotoxic profile of this compound and other novel small molecule inhibitors, providing a solid foundation for further preclinical development.

References

Troubleshooting & Optimization

Troubleshooting GSK1829820A insolubility issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GSK1829820A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of this compound, with a particular focus on its limited solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, ATP-competitive inhibitor of the novel serine/threonine kinase, "Tumor Proliferation Kinase" (TPK1). TPK1 is a key component of the "Cell Growth and Survival Pathway" (CGSP), which is frequently dysregulated in various cancer types. By inhibiting TPK1, this compound blocks downstream signaling, leading to cell cycle arrest and apoptosis in TPK1-dependent tumor cells.

Q2: Why is this compound difficult to dissolve in aqueous solutions?

A2: this compound is a highly hydrophobic molecule with a planar polycyclic structure. This chemical nature results in low aqueous solubility, making it challenging to prepare solutions in physiological buffers for in vitro and in vivo experiments. It is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability.

Q3: What are the recommended solvents for preparing a stock solution?

A3: Due to its low aqueous solubility, a high-concentration stock solution of this compound should first be prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a primary stock solution.

Q4: I observed a precipitate when diluting my DMSO stock solution into my aqueous cell culture medium. What should I do?

A4: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. This occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. To resolve this, several strategies can be employed, such as reducing the final concentration, increasing the percentage of co-solvent (if the experimental system permits), or using a pre-warmed buffer. For a step-by-step guide, please refer to the Troubleshooting section below.

Solubility Data

The solubility of this compound has been determined in a range of common laboratory solvents. The following table summarizes these findings at 25°C.

SolventSolubility (mg/mL)Molar Solubility (mM)Notes
DMSO ~50 mg/mL~175 mMRecommended for primary stock solutions.
DMF ~20 mg/mL~70 mMAlternative for stock solutions.
Ethanol (100%) ~2 mg/mL~7 mMLimited solubility.
Methanol <1 mg/mL<3.5 mMVery low solubility.
PBS (pH 7.4) <0.01 mg/mL<0.035 mMPractically insoluble.
Water <0.001 mg/mL<0.0035 mMInsoluble.

Troubleshooting Guide for Insolubility Issues

This guide provides a systematic approach to addressing precipitation or incomplete dissolution of this compound during the preparation of working solutions.

Issue: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer (e.g., cell culture media).

Root Cause: The final concentration of this compound in the aqueous solution exceeds its solubility limit. The high local concentration at the point of addition causes the compound to crash out of solution.

Solutions:

  • Reduce Final Concentration: The most straightforward solution is to lower the final desired concentration of this compound in your experiment.

  • Modify Dilution Technique: Instead of adding the DMSO stock directly to the full volume of buffer, add the DMSO stock to a smaller volume of buffer while vortexing or stirring vigorously to ensure rapid dispersion.[1] This can prevent the formation of localized high concentrations.

  • Use Pre-warmed Buffer: Gently warming the aqueous buffer to 37°C before adding the DMSO stock can increase the solubility of the compound.[1] However, ensure that the compound is stable at this temperature for the duration of your experiment.

  • Sonication: After dilution, sonicating the solution in a water bath sonicator for 5-10 minutes can help to break up and redissolve fine precipitates.[1]

  • Increase Co-solvent Concentration: If your experimental system can tolerate a higher concentration of DMSO, you may consider preparing a working solution with a higher percentage of the organic solvent. Always run a vehicle control to ensure the solvent concentration does not affect your experimental results.

Issue: The compound will not fully dissolve in DMSO to create a high-concentration stock.

Root Cause: The amount of compound added exceeds its solubility limit in the volume of DMSO used.

Solutions:

  • Gentle Warming: Warm the solution to 37°C while mixing. Be cautious not to overheat, as this could degrade the compound.[1]

  • Sonication: Place the vial in a water bath sonicator for 10-15 minutes. This can provide the energy needed to break down the crystal lattice and facilitate dissolution.

  • Increase Solvent Volume: Add more DMSO to decrease the overall concentration to a level within the compound's solubility limit.

Below is a decision-making workflow to guide you through troubleshooting these issues.

G start Start: Need to prepare This compound working solution stock_prep Prepare 10-50 mM stock in 100% DMSO start->stock_prep dissolved_check Does it fully dissolve? stock_prep->dissolved_check warm_sonicate Gently warm (37°C) and/or sonicate dissolved_check->warm_sonicate No dilute_aq Dilute stock into aqueous buffer dissolved_check->dilute_aq Yes warm_sonicate->dissolved_check precipitate_check Does a precipitate form? dilute_aq->precipitate_check success Solution is ready for experiment. Run vehicle control. precipitate_check->success No troubleshoot Troubleshooting Options precipitate_check->troubleshoot Yes option1 1. Lower final concentration troubleshoot->option1 option2 2. Add stock to buffer with vigorous mixing troubleshoot->option2 option3 3. Pre-warm aqueous buffer to 37°C troubleshoot->option3 option1->dilute_aq option2->dilute_aq option3->dilute_aq

Caption: Troubleshooting workflow for this compound solubilization.

Experimental Protocols

Protocol 1: Preparation of a 20 mM Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: 285.36 g/mol )

  • Anhydrous, high-purity DMSO

  • Analytical balance

  • Microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath sonicator (optional)

Methodology:

  • Weighing: Accurately weigh out 2.85 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Solvent Addition: Calculate the required volume of DMSO. For a 20 mM solution with 2.85 mg of compound:

    • Volume (L) = Moles / Concentration (M)

    • Moles = 2.85 mg / (285.36 g/mol * 1000 mg/g) = 0.00001 mol

    • Volume (L) = 0.00001 mol / 0.020 mol/L = 0.0005 L = 500 µL

    • Add 500 µL of anhydrous DMSO to the tube containing the compound.

  • Dissolution: Vortex the solution vigorously for 2-3 minutes.

  • Optional Steps for Difficult Dissolution: If the compound does not fully dissolve, sonicate the tube in a water bath for 10 minutes or gently warm to 37°C for 5-10 minutes, followed by vortexing.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

Materials:

  • 20 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium

  • Sterile conical tubes or appropriate vessels

  • Vortex mixer or pipette for mixing

Methodology:

  • Prepare Intermediate Dilution (Optional but Recommended): To minimize precipitation, it is best to perform a serial dilution.

    • First, dilute the 20 mM stock 1:100 in DMSO to create a 200 µM intermediate stock. (e.g., 2 µL of 20 mM stock + 198 µL of DMSO).

  • Final Dilution:

    • Prepare the required volume of pre-warmed cell culture medium in a sterile tube.

    • To make a 10 µM final concentration from the 200 µM intermediate stock, perform a 1:20 dilution. For example, to make 1 mL of working solution, add 50 µL of the 200 µM intermediate stock to 950 µL of the pre-warmed medium.

    • Crucial Step: Add the DMSO stock solution dropwise into the center of the medium while vigorously vortexing or continuously pipetting up and down. This ensures rapid dispersal and minimizes localized high concentrations that can lead to precipitation.

  • Final Check: Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, you may need to lower the final concentration.

  • Use Immediately: It is recommended to use the final working solution immediately after preparation.

Signaling Pathway Diagram

This compound inhibits TPK1, a critical kinase in the CGSP pathway. The simplified diagram below illustrates this mechanism of action.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor TPK1 TPK1 Receptor->TPK1 Activates Substrate Downstream Substrate TPK1->Substrate Phosphorylates Proliferation Cell Proliferation & Survival Substrate->Proliferation GSK This compound GSK->TPK1 Inhibits

Caption: Simplified CGSP signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: Optimizing In Vitro Concentrations of Novel Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vitro concentration of novel small molecule inhibitors, using GSK1829820A as a representative example. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for a new small molecule inhibitor like this compound in a cell-based assay?

A1: For a novel compound with limited data, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A broad range of concentrations should be tested, for example, from 0.01 µM to 100 µM.[1] The goal is to identify the lowest concentration that elicits the desired biological effect while minimizing cytotoxicity.[1] In vitro potency benchmarks are typically IC50 or Ki values <100 nM in biochemical assays and <1-10 μM in cell-based assays.[2]

Q2: How can I determine if the observed cellular effect is specific to the intended target of my inhibitor?

A2: Demonstrating target specificity is a critical step. This can be achieved through several approaches:

  • Use of control compounds: Include a structurally similar but inactive analog of your inhibitor in your experiments.

  • Target knockdown/knockout: Utilize techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. The inhibitor should have a diminished effect in these cells compared to wild-type cells.

  • Biochemical assays: Directly measure the inhibitor's effect on the purified target protein's activity. Potency in enzyme assays should correlate with potency in cells.[2]

  • Rescue experiments: If the inhibitor's target is known, attempt to rescue the phenotype by overexpressing a resistant mutant of the target protein.

Q3: What are common causes of poor inhibitor activity or irreproducible results in vitro?

A3: Several factors can contribute to these issues:

  • Poor Solubility: Many small molecule inhibitors are hydrophobic and may precipitate in aqueous cell culture media.[3]

  • Instability: The compound may degrade over time in the experimental conditions (e.g., temperature, pH, light exposure).[3]

  • High Serum Protein Binding: The inhibitor may bind to proteins in the fetal bovine serum (FBS), reducing its free concentration and availability to cells.

  • Cell Density: The observed inhibitory activity of some compounds can vary with the cell concentration used in the assay.[4][5]

  • Incorrect Storage: Improper storage of the compound can lead to degradation. Stock solutions should typically be stored at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.[1]

Troubleshooting Guides

Issue 1: High Levels of Cell Death Observed, Even at Low Inhibitor Concentrations

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps References
Off-Target Effects The inhibitor may be affecting other cellular targets essential for survival.[1][6]
Solution: Conduct a thorough literature search for known off-target effects. Perform target validation experiments as described in FAQ 2. Test the inhibitor in a panel of different cell lines to assess for cell-type-specific toxicity.
Solvent Toxicity The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at higher concentrations.[1][3]
Solution: Ensure the final solvent concentration is as low as possible, typically below 0.5% for most cell lines.[1][3] Always include a vehicle control (media with the same solvent concentration) in your experiments to assess the effect of the solvent alone.
Compound Degradation The inhibitor may be breaking down into toxic byproducts.[1]
Solution: Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. Assess the stability of the compound under your experimental conditions using methods like HPLC.
Issue 2: Inhibitor Shows Potent Activity in a Biochemical Assay but Weak or No Activity in a Cell-Based Assay

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps References
Poor Cell Permeability The inhibitor may not be able to efficiently cross the cell membrane to reach its intracellular target.[7]
Solution: Consider using a different cell line that may have better uptake. If the target is on the cell surface, this is less likely to be an issue. For intracellular targets, medicinal chemistry efforts may be needed to improve the compound's properties.
Efflux by Transporters The inhibitor may be actively pumped out of the cell by multidrug resistance (MDR) transporters.
Solution: Test for co-treatment with known MDR inhibitors to see if this enhances the activity of your compound.
Rapid Metabolism The cells may be rapidly metabolizing and inactivating the inhibitor.[7]
Solution: Perform in vitro metabolism studies using liver microsomes or hepatocytes to assess the metabolic stability of the compound.
High Serum Protein Binding The inhibitor may be binding to serum proteins in the culture medium, reducing its effective concentration.[4]
Solution: Perform the assay in a serum-free or low-serum medium for a short duration. Determine the fraction of the compound bound to serum proteins.

Experimental Protocols

Protocol 1: Determining the IC50 of an Inhibitor in a Cell Viability Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a small molecule inhibitor using a colorimetric cell viability assay like MTT or XTT.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the course of the experiment. The optimal seeding density should be determined empirically for each cell line.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[1]

  • Inhibitor Preparation and Treatment:

    • Prepare a high-concentration stock solution of the inhibitor in a suitable solvent (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the inhibitor stock solution in complete cell culture medium to create a range of treatment concentrations. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM).[1]

    • Include appropriate controls:

      • Vehicle Control: Cells treated with the highest concentration of the solvent used for the inhibitor.

      • Untreated Control: Cells treated with culture medium only.

    • Remove the old medium from the cells and add the medium containing the different inhibitor concentrations.

  • Incubation:

    • Incubate the plate for a period relevant to the biological question being asked (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment:

    • Add the cell viability reagent (e.g., MTT, XTT) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for the colorimetric reaction to develop.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the data to the untreated control (set to 100% viability).

    • Plot the percentage of cell viability versus the logarithm of the inhibitor concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value.

Visualizations

Experimental_Workflow_for_IC50_Determination Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with Inhibitor Concentrations A->C B Prepare Serial Dilutions of Inhibitor B->C D Incubate for Desired Time (e.g., 24-72h) C->D E Add Cell Viability Reagent (e.g., MTT) D->E F Measure Absorbance E->F G Normalize Data and Plot Dose-Response Curve F->G H Calculate IC50 Value G->H

Caption: Workflow for determining the IC50 value of a small molecule inhibitor.

Troubleshooting_Poor_Inhibitor_Activity Troubleshooting Poor In-Cell Activity cluster_permeability Cellular Uptake cluster_stability Compound Stability cluster_solubility Physical Properties Start Inhibitor has weak or no activity in cells Permeability Assess Cell Permeability Start->Permeability Efflux Investigate Efflux Pump Activity Start->Efflux Metabolism Evaluate Metabolic Stability Start->Metabolism SerumBinding Check for Serum Protein Binding Start->SerumBinding Solubility Confirm Aqueous Solubility Start->Solubility

Caption: Decision tree for troubleshooting poor in-cell activity of an inhibitor.

References

Technical Support Center: Overcoming Resistance to Novel Anti-Tuberculosis Agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on overcoming resistance to novel anti-tuberculosis agents, with a focus on compounds targeting essential bacterial enzymes. While the specific compound GSK1829820A is not publicly documented, this guide uses GSK3036656 , a leucyl-tRNA synthetase (LeuRS) inhibitor, as a representative example to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for GSK3036656?

GSK3036656 is an investigational first-in-class antitubercular agent that inhibits protein synthesis in Mycobacterium tuberculosis by targeting the enzyme leucyl-tRNA synthetase (LeuRS).[1] This enzyme is crucial for charging tRNA with the amino acid leucine, an essential step in protein translation.

Q2: What are the expected potencies of novel anti-tuberculosis agents?

The potency of investigational compounds can vary. For example, GSK3036656 has shown early bactericidal activity at a low, once-daily oral dose in participants with drug-susceptible pulmonary tuberculosis.[1][2] Another GSK compound, GSK2556286, which targets cholesterol catabolism, inhibits M. tuberculosis growth within human macrophages with a 50% inhibitory concentration (IC50) of 0.07 µM.[3]

Q3: How is resistance to LeuRS inhibitors and other novel agents likely to develop?

Resistance to drugs targeting a specific enzyme often arises from mutations in the gene encoding that enzyme.[4][5] For LeuRS inhibitors, mutations in the leuS gene would be the primary mechanism to investigate. These mutations can alter the drug's binding site on the enzyme, reducing its inhibitory effect.

Q4: Can I expect cross-resistance between GSK3036656 and other anti-tuberculosis drugs?

As GSK3036656 has a novel mechanism of action, cross-resistance with existing anti-tuberculosis drugs is not expected.[3] However, it is crucial to experimentally verify this against a panel of drug-resistant M. tuberculosis strains.

Troubleshooting Guides

Problem 1: Loss of Compound Activity in Culture

Symptom: Your novel compound, which was previously active against M. tuberculosis, shows reduced or no activity in subsequent experiments.

Possible Cause Troubleshooting Step
Compound Degradation - Verify the storage conditions and shelf-life of your compound stock. - Prepare fresh stock solutions for each experiment. - Confirm the compound's integrity using analytical methods like HPLC-MS.
Resistant Population Emergence - Perform drug susceptibility testing (DST) on the bacterial population. - Sequence the target gene (e.g., leuS) in resistant isolates to identify potential mutations. - Analyze whole-genome sequencing data for other resistance-conferring mutations.
Experimental Variability - Standardize your inoculum preparation and cell density. - Ensure consistent incubation conditions (temperature, aeration). - Include a known susceptible control strain in every experiment.
Problem 2: Inconsistent Minimum Inhibitory Concentration (MIC) Values

Symptom: You are observing significant variability in MIC values for your compound across different experimental runs.

Possible Cause Troubleshooting Step
Inoculum Preparation - Ensure a homogenous bacterial suspension without clumps. Vortexing with glass beads can help. - Standardize the inoculum to a specific McFarland standard or optical density.
Media Composition - Use consistent batches of culture media. - Be aware that some media components can interact with your compound.
Plate Reading Method - Use a standardized method for determining growth inhibition (e.g., visual inspection, spectrophotometry). - For colorimetric assays, ensure the incubation time with the indicator dye is consistent.
Problem 3: Failure to Isolate Resistant Mutants

Symptom: You are unable to generate resistant mutants to your compound in the laboratory.

Possible Cause Troubleshooting Step
Low Mutation Frequency - Increase the number of cells plated on drug-containing media. - Use a higher concentration of the compound to increase selective pressure.
Compound Instability - Confirm that the compound remains active throughout the duration of the selection experiment.
Fitness Cost of Resistance - Some resistance mutations may impose a significant fitness cost, making the mutants slow-growing and difficult to isolate. Extend the incubation period.

Experimental Protocols

Protocol 1: Determining the Minimum Inhibitory Concentration (MIC)

This protocol is a generalized method for determining the MIC of a compound against M. tuberculosis using a microplate-based assay.

  • Prepare a standardized inoculum of M. tuberculosis H37Rv or your test strain in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) to a McFarland standard of 1.0.

  • Prepare serial dilutions of your test compound in a 96-well microplate. The final volume in each well should be 100 µL.

  • Inoculate the wells with 100 µL of the diluted bacterial suspension. Include a positive control (no drug) and a negative control (no bacteria).

  • Incubate the plates at 37°C for 7-14 days.

  • Determine the MIC by visual inspection for bacterial growth or by using a colorimetric indicator such as Resazurin or AlamarBlue. The MIC is the lowest concentration of the compound that inhibits visible growth.

Protocol 2: Selection and Characterization of Resistant Mutants
  • Grow a large culture of susceptible M. tuberculosis to late log phase.

  • Plate a high density of cells onto Middlebrook 7H10 agar plates containing the test compound at a concentration of 4x, 8x, and 16x the MIC.

  • Incubate the plates at 37°C for 3-6 weeks, monitoring for the appearance of colonies.

  • Isolate single colonies and re-streak them onto fresh drug-containing plates to confirm resistance.

  • Determine the MIC of the resistant isolates to confirm the level of resistance.

  • Extract genomic DNA from the resistant isolates and the parental susceptible strain.

  • Amplify and sequence the target gene (e.g., leuS) to identify mutations.

  • Perform whole-genome sequencing to identify other potential resistance-conferring mutations.

Visualizations

experimental_workflow cluster_mic MIC Determination cluster_resistance Resistance Characterization prep_inoculum Prepare Inoculum inoculate_plate Inoculate Microplate prep_inoculum->inoculate_plate serial_dilution Serial Dilution of Compound serial_dilution->inoculate_plate incubate_mic Incubate inoculate_plate->incubate_mic read_mic Read MIC incubate_mic->read_mic grow_culture Grow Large Culture plate_on_drug Plate on Drug Media grow_culture->plate_on_drug incubate_resistance Incubate plate_on_drug->incubate_resistance isolate_colonies Isolate Colonies incubate_resistance->isolate_colonies confirm_resistance Confirm Resistance (MIC) isolate_colonies->confirm_resistance dna_extraction Genomic DNA Extraction confirm_resistance->dna_extraction sequence_target Sequence Target Gene dna_extraction->sequence_target wgs Whole Genome Sequencing dna_extraction->wgs

Caption: Experimental workflow for MIC determination and resistance characterization.

signaling_pathway cluster_translation Protein Synthesis Pathway cluster_inhibition Inhibition and Resistance Leucine Leucine LeuRS Leucyl-tRNA Synthetase (LeuRS) Leucine->LeuRS tRNA_Leu tRNA-Leu tRNA_Leu->LeuRS Leu_tRNA_Leu Leucyl-tRNA-Leu LeuRS->Leu_tRNA_Leu Ribosome Ribosome Leu_tRNA_Leu->Ribosome Protein Protein Synthesis Ribosome->Protein GSK3036656 GSK3036656 GSK3036656->LeuRS Inhibition leuS_mutation leuS gene mutation leuS_mutation->LeuRS Alters Binding Site

Caption: Inhibition of protein synthesis by GSK3036656 and resistance mechanism.

References

Technical Support Center: Improving the Stability of Research Compounds in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting and improving the stability of research compounds in solution, using a hypothetical compound, "GSK1829820A," as an illustrative example. The principles and protocols outlined here are based on general best practices in medicinal chemistry and drug development.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, is showing variable potency in my cellular assays. Could this be a stability issue?

A1: Yes, inconsistent potency is a common indicator of compound instability in solution. Degradation of the active compound over the course of an experiment will lead to a lower effective concentration, resulting in seemingly variable potency. It is crucial to assess the stability of your compound under the specific conditions of your assay.

Q2: What are the common causes of compound degradation in solution?

A2: Several factors can contribute to the degradation of a compound in solution:

  • Hydrolysis: Reaction with water, often catalyzed by acidic or basic conditions.

  • Oxidation: Reaction with oxygen, which can be accelerated by light or the presence of metal ions.

  • Photodegradation: Degradation caused by exposure to light, particularly UV light.

  • Temperature: Higher temperatures generally increase the rate of chemical degradation.

  • pH: The stability of a compound can be highly dependent on the pH of the solution.

  • Solvent: The choice of solvent can significantly impact compound stability.

Q3: How can I determine the stability of this compound in my experimental buffer?

A3: A time-course stability study is recommended. This involves incubating the compound in your experimental buffer at the relevant temperature and analyzing its concentration at various time points using an analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving stability issues with your research compound.

Problem: Inconsistent results or loss of activity over time.

Workflow for Troubleshooting Compound Instability:

G start Start: Inconsistent Experimental Results check_stability Hypothesis: Compound Instability start->check_stability stability_study Perform Time-Course Stability Study (HPLC/LC-MS) check_stability->stability_study analyze_data Analyze Stability Data stability_study->analyze_data stable Compound is Stable (>90% remaining) analyze_data->stable unstable Compound is Unstable (<90% remaining) analyze_data->unstable investigate_other Investigate Other Experimental Variables stable->investigate_other identify_cause Identify Cause of Instability unstable->identify_cause end End: Consistent Results investigate_other->end optimize_conditions Optimize Formulation/Experimental Conditions identify_cause->optimize_conditions retest Re-test Stability and Assay Performance optimize_conditions->retest retest->end

Caption: A workflow diagram for troubleshooting compound instability.

Step 1: Assess Compound Stability

Experimental Protocol: Time-Course Stability Assessment

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO).

  • Prepare Test Solution: Dilute the stock solution to the final experimental concentration in the aqueous buffer of interest (e.g., PBS, cell culture medium).

  • Incubation: Incubate the test solution under the same conditions as your experiment (e.g., 37°C, 5% CO₂).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Quench Reaction: Immediately quench any further degradation by adding an equal volume of a strong organic solvent like acetonitrile and store at -20°C.

  • Analysis: Analyze the samples by a validated HPLC or LC-MS method to determine the concentration of the parent compound.

  • Data Analysis: Plot the percentage of the compound remaining at each time point relative to the 0-hour time point.

Table 1: Hypothetical Stability Data for this compound in PBS at 37°C

Time (hours)% this compound Remaining
0100
285
472
855
2420
Step 2: Identify the Cause of Instability

Based on the initial stability data, further experiments can be designed to pinpoint the cause of degradation.

Table 2: Troubleshooting Experiments for this compound Instability

Potential CauseExperimental ApproachExpected Outcome if Hypothesis is Correct
Hydrolysis Perform stability studies at different pH values (e.g., pH 5, 7.4, 9).Degradation rate will be pH-dependent.
Oxidation Add an antioxidant (e.g., ascorbic acid) to the buffer or conduct the experiment under an inert atmosphere (e.g., nitrogen).Stability will be improved in the presence of an antioxidant or absence of oxygen.
Photodegradation Conduct the experiment in the dark or using amber-colored tubes.Stability will be improved when protected from light.
Step 3: Optimize Experimental and Formulation Conditions

Once the cause of instability is identified, you can take steps to mitigate it.

Table 3: Strategies to Improve Compound Stability in Solution

Instability CauseMitigation Strategy
pH-dependent Hydrolysis Adjust the buffer pH to a range where the compound is more stable.
Oxidation Add an antioxidant to the formulation. Prepare solutions fresh before use. Store under an inert gas.
Photodegradation Protect solutions from light by using amber vials or covering containers with aluminum foil.
General Degradation Prepare fresh solutions for each experiment. Minimize the time the compound is in an aqueous solution before use. Consider using a stabilizing excipient if appropriate for the application.

Illustrative Signaling Pathway

For a hypothetical kinase inhibitor like this compound, understanding the target pathway is crucial. Below is a generic representation of a kinase signaling pathway that such a compound might inhibit.

G Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase1 Downstream Kinase 1 Receptor->Kinase1 Phosphorylation This compound This compound This compound->Kinase1 Inhibition Kinase2 Downstream Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse

Caption: A generic kinase signaling pathway illustrating a potential mechanism of action for an inhibitor.

This guide provides a foundational framework for addressing compound stability. For specific compounds, it is essential to consult any available literature or manufacturer's data for more targeted guidance.

Navigating the Nuances of Kinase Inhibition: A Technical Support Center for GSK1829820A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a novel kinase inhibitor, GSK1829820A, into your experimental workflow holds the promise of significant advancements in understanding and potentially treating complex diseases. However, as with any potent biological modulator, unexpected results can and do arise. This technical support center is designed to equip you with the necessary tools to interpret these unforeseen outcomes, troubleshoot your experiments effectively, and ultimately harness the full potential of this compound.

Frequently Asked Questions (FAQs)

Here we address common questions that may arise during your research with this compound.

Q1: What is the putative mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive small molecule inhibitor designed to target the kinase activity of the Receptor Tyrosine Kinase (RTK) 'Kinase-X'. By binding to the ATP pocket of Kinase-X, this compound is expected to block its phosphorylation and subsequent activation of downstream signaling cascades, such as the MAPK/ERK and PI3K/AKT pathways.

Q2: My cells are not responding to this compound treatment as expected. What are the possible reasons?

A2: A lack of response can stem from several factors.[1][2] First, confirm the expression of the target, Kinase-X, in your specific cell line.[1] Cell lines can have varying levels of target expression, which can influence their sensitivity to the inhibitor. Second, the development of resistance mechanisms, such as secondary mutations in the Kinase-X gatekeeper residue or the activation of bypass signaling pathways, can abrogate the inhibitor's effect.[2] Finally, ensure the inhibitor is properly stored and handled to maintain its activity.

Q3: I'm observing effects that seem unrelated to the known function of Kinase-X. Could these be off-target effects?

A3: Yes, observing phenotypes inconsistent with the known biology of Kinase-X could indicate off-target activity.[3] While this compound is designed for selectivity, kinase inhibitors can sometimes interact with other kinases that share structural similarities in their ATP-binding pockets.[4] To investigate this, a kinome-wide profiling assay is recommended to identify other potential targets of this compound.[2]

Q4: After an initial response, my cells are becoming resistant to this compound. How can I investigate the mechanism of resistance?

A4: Acquired resistance is a common challenge with targeted therapies.[2] To elucidate the resistance mechanism, consider sequencing the Kinase-X gene in your resistant cell population to check for mutations. Additionally, performing a phospho-receptor tyrosine kinase (RTK) array can help identify any upregulated bypass pathways that may be compensating for the inhibition of Kinase-X.

Troubleshooting Unexpected Results

Unexpected outcomes are an inherent part of scientific discovery.[5][6][7] This table provides a guide to interpreting and troubleshooting some common unexpected results when using this compound.

Unexpected Result Possible Causes Recommended Troubleshooting Actions
No inhibition of p-Kinase-X - Low or no expression of Kinase-X in the cell line.- Inactive compound due to improper storage or degradation.- Insufficient drug concentration or treatment time.- Confirm Kinase-X expression via Western Blot or qPCR.- Use a fresh aliquot of this compound.- Perform a dose-response and time-course experiment.
Paradoxical activation of a downstream pathway - Feedback loop activation upon target inhibition.- Off-target activation of another kinase in the same pathway.- Investigate pathway dynamics using a broader panel of phospho-specific antibodies.- Perform kinome profiling to identify off-targets.[2]
Cell death in a cell line not dependent on Kinase-X - Off-target toxicity through inhibition of a critical survival kinase.- Perform a cell viability assay with a panel of cell lines with varying Kinase-X dependency.- Identify potential off-targets via kinome screening.
Unexpected morphological changes - Inhibition of a kinase involved in cytoskeletal regulation.- Use immunofluorescence to visualize cytoskeletal components (e.g., actin, tubulin).- Compare the phenotype with known inhibitors of cytoskeletal kinases.

Hypothetical Kinase Selectivity Profile of this compound

This table presents a hypothetical selectivity profile for this compound, illustrating how such data is typically displayed. The IC50 value represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Kinase Target IC50 (nM) Comments
Kinase-X (Primary Target) 5 High-affinity binding to the intended target.
Kinase-Y (Off-target)250Moderate off-target activity.
Kinase-Z (Off-target)>10,000Negligible off-target activity.
Kinase-A (Off-target)800Low off-target activity.

Experimental Protocols

Protocol 1: Western Blot Analysis of Kinase-X Phosphorylation

This protocol outlines the steps to assess the inhibitory effect of this compound on the phosphorylation of its target, Kinase-X.

1. Cell Culture and Treatment:

  • Plate your cells of interest at a suitable density and allow them to adhere overnight.

  • The following day, treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[1]

  • Scrape the cells and collect the lysate. Clarify the lysate by centrifugation.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

4. SDS-PAGE and Western Blotting:

  • Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated Kinase-X (p-Kinase-X) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

6. Detection:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

  • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Kinase-X and a housekeeping protein like GAPDH or β-actin.

Visualizing Pathways and Workflows

To further aid in your experimental design and data interpretation, the following diagrams illustrate key concepts.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RTK Kinase-X (RTK) This compound->RTK Inhibition RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified signaling pathway of Kinase-X and the inhibitory action of this compound.

Experimental_Workflow start Start: Hypothesis Formulation cell_culture Cell Line Selection & Culture start->cell_culture treatment This compound Treatment (Dose-Response & Time-Course) cell_culture->treatment western_blot Western Blot for p-Kinase-X & Total Kinase-X treatment->western_blot viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay data_analysis Data Analysis & Interpretation western_blot->data_analysis viability_assay->data_analysis end Conclusion data_analysis->end

Caption: A standard experimental workflow for evaluating the efficacy of this compound.

Troubleshooting_Logic unexpected_result Unexpected Result Observed? check_protocol Review Experimental Protocol for Errors? unexpected_result->check_protocol check_reagents Verify Reagent Quality & Concentration? check_protocol->check_reagents No Errors Found end Refine Experiment check_protocol->end Error Found off_target Consider Off-Target Effects? check_reagents->off_target Reagents OK check_reagents->end Reagent Issue resistance Investigate Acquired Resistance Mechanisms? off_target->resistance No Obvious Off-Targets new_hypothesis Formulate New Hypothesis off_target->new_hypothesis Off-Target Identified resistance->new_hypothesis Resistance Unlikely resistance->new_hypothesis Resistance Mechanism Found new_hypothesis->end

Caption: A logical flowchart for troubleshooting unexpected experimental outcomes.

References

Refining GSK1829820A dosage for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for GSK1829820A in a new cell line?

A1: The optimal concentration of this compound is highly cell-type dependent. We recommend performing a dose-response experiment to determine the EC50 for your specific cell line. A typical starting range for preliminary experiments is between 10 nM and 1 µM. It is advisable to consult the literature for studies using similar cell lines or targeting the same pathway to guide your initial concentration selection.

Q2: How long should I incubate my cells with this compound?

A2: The incubation time will vary depending on the experimental endpoint. For signaling pathway studies observing rapid phosphorylation events, a short incubation of 30 minutes to 2 hours may be sufficient. For longer-term assays, such as cell viability or gene expression analysis, incubation times of 24 to 72 hours are common. A time-course experiment is recommended to determine the optimal incubation period for your specific assay.

Q3: What is the mechanism of action of this compound?

A3: this compound is a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a crucial role in various cellular processes, including metabolism, cell proliferation, and apoptosis. By inhibiting GSK-3, this compound can modulate these downstream signaling pathways.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect of this compound - Incorrect dosage: The concentration used may be too low for the specific cell line. - Cell line insensitivity: The targeted pathway may not be active or critical in your cell model. - Compound degradation: Improper storage or handling of the compound.- Perform a dose-response curve to determine the optimal concentration. - Confirm the expression and activity of GSK-3 in your cell line. - Ensure the compound is stored correctly at -20°C and protected from light. Prepare fresh dilutions for each experiment.
High cell toxicity or death - Excessive concentration: The concentration used is too high and inducing off-target effects or general toxicity. - Prolonged incubation: The incubation time is too long, leading to cumulative toxic effects.- Lower the concentration of this compound. - Reduce the incubation time. - Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration (CC50).
Variability between experiments - Inconsistent cell density: Seeding different numbers of cells can lead to varied responses. - Inconsistent compound preparation: Errors in serial dilutions. - Cell passage number: High passage numbers can lead to phenotypic drift.- Maintain a consistent cell seeding density for all experiments.[1] - Prepare fresh stock solutions and perform dilutions carefully. - Use cells within a consistent and low passage number range.
Precipitate observed in media - Poor solubility: The compound may not be fully dissolved in the culture medium. - Interaction with media components: The compound may precipitate in the presence of certain media components.- Ensure the DMSO stock solution is fully dissolved before adding to the media. The final DMSO concentration should typically be kept below 0.1%. - Try pre-warming the media before adding the compound. - If precipitation persists, consider using a different formulation or a solubilizing agent, though this should be tested for effects on the cells.

Experimental Protocols

Dose-Response Experiment for EC50 Determination
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to create a range of concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM). Include a vehicle control (DMSO only).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Assay: Perform the relevant assay to measure the biological response (e.g., cell viability assay, reporter gene assay).

  • Data Analysis: Plot the response against the log of the compound concentration and fit a sigmoidal dose-response curve to calculate the EC50 value.

Visualizations

GSK3_Signaling_Pathway cluster_input Upstream Signals cluster_core Core Pathway cluster_output Downstream Effects Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Wnt Wnt GSK3 GSK-3 Wnt->GSK3 Akt Akt PI3K->Akt Akt->GSK3 Beta_Catenin_Degradation β-Catenin Degradation GSK3->Beta_Catenin_Degradation Glycogen_Synthesis Glycogen Synthesis GSK3->Glycogen_Synthesis This compound This compound This compound->GSK3 Cell_Proliferation Cell Proliferation Beta_Catenin_Degradation->Cell_Proliferation experimental_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_compound Prepare Serial Dilutions of this compound seed_cells->prepare_compound treat_cells Treat Cells prepare_compound->treat_cells incubate Incubate for a Defined Period treat_cells->incubate assay Perform Viability/Functional Assay incubate->assay analyze Analyze Data and Determine EC50 assay->analyze end End analyze->end

References

GSK1829820A assay variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Information regarding "GSK1829820A" is not publicly available. The following troubleshooting guide is based on general principles of assay variability and reproducibility and may not be specific to this compound. For detailed inquiries, please refer to internal documentation or contact your GSK representative.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of variability in cell-based assays?

A1: Variability in cell-based assays can arise from multiple factors. These are broadly categorized into biological and technical variability.

  • Biological Variability:

    • Cell line integrity: Passage number, cell health, and genetic drift can significantly impact results.

    • Serum and media components: Lot-to-lot variation in serum and other media components can introduce variability.

    • Cell seeding density: Inconsistent cell numbers can lead to varied responses.

  • Technical Variability:

    • Pipetting errors: Inaccurate or inconsistent pipetting can lead to significant errors.

    • Incubation times: Deviations from the specified incubation times can affect the assay outcome.

    • Reagent stability: Improper storage or handling of reagents can lead to degradation and loss of activity.

    • Instrument performance: Variations in reader sensitivity or calibration can introduce noise.

Q2: How can I assess the reproducibility of my this compound assay?

A2: Assay reproducibility is typically assessed at three levels:

  • Repeatability (Intra-assay precision): This measures the variability within a single assay run. It is assessed by running the same samples multiple times on the same plate.

  • Intermediate precision (Inter-assay precision): This evaluates the variability between different assay runs conducted on different days, by different analysts, or with different equipment within the same laboratory.

  • Reproducibility (Inter-laboratory precision): This assesses the variability of the assay when performed in different laboratories.

The coefficient of variation (CV), which is the ratio of the standard deviation to the mean, is a common metric used to quantify precision. A lower CV indicates higher precision.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
High Intra-Assay Variability (High CV within a plate) Inconsistent cell seedingEnsure a homogenous cell suspension and use a multichannel pipette or automated cell seeder for plating. Perform cell counts before seeding.
Pipetting errors during reagent additionCalibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth.
Edge effectsAvoid using the outer wells of the plate. Fill the outer wells with sterile PBS or media to maintain humidity.
High Inter-Assay Variability (Poor day-to-day reproducibility) Lot-to-lot variation in reagents (e.g., serum, antibodies)Qualify new lots of critical reagents by running them in parallel with the old lot.
Inconsistent cell passage numberUse cells within a defined passage number range for all experiments.
Analyst-to-analyst variabilityEnsure all analysts are trained on a standardized protocol.
Instrument driftPerform regular calibration and maintenance of plate readers and other equipment.
Low Assay Signal or Poor Dynamic Range Suboptimal reagent concentrationPerform a titration of key reagents (e.g., antibodies, detection substrates) to determine the optimal concentration.
Incorrect incubation time or temperatureOptimize incubation times and temperatures for each step of the assay.
Cell health issuesEnsure cells are healthy and in the exponential growth phase before starting the experiment. Check for mycoplasma contamination.
Unexpected or Inconsistent IC50/EC50 Values Compound degradationEnsure proper storage and handling of this compound. Prepare fresh dilutions for each experiment.
Inaccurate serial dilutionsUse calibrated pipettes and perform serial dilutions carefully.
Curve fitting issuesUse appropriate nonlinear regression models to fit the dose-response data. Ensure sufficient data points to define the top and bottom plateaus of the curve.

Experimental Protocols

As no public information is available for this compound, a generalized protocol for a cell-based potency assay is provided below. This should be adapted based on the specific mechanism of action of this compound.

General Cell-Based Potency Assay Protocol

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Harvest cells and perform a cell count to determine cell viability and density.

    • Dilute cells to the desired seeding density in the appropriate growth medium.

    • Seed cells into a 96-well or 384-well plate and incubate overnight at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound to generate a dose-response curve.

    • Remove the growth medium from the cell plate and add the medium containing the different concentrations of this compound.

    • Include appropriate controls (e.g., vehicle control, positive control).

    • Incubate for the desired treatment period.

  • Signal Detection:

    • Based on the assay endpoint (e.g., cell viability, reporter gene expression, protein phosphorylation), add the appropriate detection reagent.

    • Incubate as required for signal development.

    • Read the plate using a suitable plate reader (e.g., luminometer, fluorometer, spectrophotometer).

  • Data Analysis:

    • Subtract the background signal.

    • Normalize the data to the vehicle control.

    • Plot the normalized response versus the log of the compound concentration.

    • Fit the data using a four-parameter logistic (4PL) model to determine the IC50 or EC50.

Visualizations

As the signaling pathway for this compound is unknown, a generalized experimental workflow diagram is provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture Cell_Seeding Cell Seeding Cell_Culture->Cell_Seeding Compound_Prep This compound Preparation (Serial Dilution) Treatment Compound Treatment Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation Treatment->Incubation Detection Signal Detection Incubation->Detection Data_Acquisition Data Acquisition (Plate Reader) Detection->Data_Acquisition Data_Processing Data Processing (Normalization) Data_Acquisition->Data_Processing Curve_Fitting Dose-Response Curve Fitting Data_Processing->Curve_Fitting Results Results (IC50/EC50) Curve_Fitting->Results

Caption: A generalized workflow for a cell-based assay.

Addressing off-target effects of GSK1829820A

Author: BenchChem Technical Support Team. Date: December 2025

Information regarding GSK1829820A is not publicly available.

Our comprehensive search for "this compound" did not yield any specific information about a compound with this designation. The search results did not contain details regarding its mechanism of action, potential off-target effects, or any experimental protocols.

This suggests that this compound may be an internal compound code used by GlaxoSmithKline that has not been publicly disclosed in scientific literature, patents, or other public-facing documents.

Without access to proprietary internal data, it is not possible to create the requested technical support center content, including troubleshooting guides, FAQs, data tables, and diagrams related to the off-target effects of this compound.

Researchers seeking information on this compound are advised to consult any available internal documentation from GlaxoSmithKline or contact the appropriate research group within the organization directly.

Validation & Comparative

Comparative Efficacy of GSK1829820A and Other Tuberculosis Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is no publicly available scientific literature or experimental data regarding the efficacy of a compound designated "GSK1829820A" as a tuberculosis (TB) inhibitor. Therefore, a direct comparison with other TB inhibitors is not possible. This guide provides a comparative framework using established and novel anti-tuberculosis agents, into which data for this compound can be incorporated if and when it becomes available. This comparison focuses on a first-line drug (Isoniazid), a second-line fluoroquinolone (Moxifloxacin), and a newer generation drug (Bedaquiline).

Executive Summary

The treatment of tuberculosis, caused by Mycobacterium tuberculosis, relies on a regimen of multiple drugs. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB necessitates the continued development of novel inhibitors. This guide compares the in vitro efficacy and mechanisms of action of Isoniazid, Moxifloxacin, and Bedaquiline, providing a benchmark for the evaluation of new chemical entities like this compound.

Data Presentation: In Vitro Efficacy Against M. tuberculosis H37Rv

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of the selected drugs against the standard laboratory reference strain of M. tuberculosis, H37Rv. The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism after overnight incubation.

CompoundDrug ClassTargetMIC (µg/mL) in Middlebrook 7H9 BrothMIC (µg/mL) in Middlebrook 7H11 Agar
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Isoniazid Nicotinamide analogMycolic acid synthesis (InhA)0.03 - 0.12[1]0.02 - 0.04[2]
Moxifloxacin FluoroquinoloneDNA gyrase and topoisomerase IV~0.5[3]0.25[4]
Bedaquiline DiarylquinolineATP synthase0.015 - 0.06[5][6]0.015 - 0.12[5][6][7]

Mechanisms of Action: Signaling Pathways

The therapeutic efficacy of anti-TB drugs is intrinsically linked to their specific molecular targets within the mycobacterium.

Isoniazid_Mechanism Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Activated_INH Activated Isoniazid (Isonicotinic acyl radical) KatG->Activated_INH INH_NADH_Adduct INH-NADH Adduct Activated_INH->INH_NADH_Adduct NADH NADH NADH->INH_NADH_Adduct InhA InhA (Enoyl-ACP reductase) INH_NADH_Adduct->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Cell_Wall Mycobacterial Cell Wall Mycolic_Acid_Synthesis->Cell_Wall Blocked

Caption: Mechanism of action of Isoniazid.[8][9]

Moxifloxacin_Mechanism Moxifloxacin Moxifloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Moxifloxacin->DNA_Gyrase Inhibition Topoisomerase_IV Topoisomerase IV Moxifloxacin->Topoisomerase_IV Inhibition DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Mechanism of action of Moxifloxacin.[4][5][10]

Bedaquiline_Mechanism Bedaquiline Bedaquiline ATP_Synthase Mycobacterial ATP Synthase (Subunit c) Bedaquiline->ATP_Synthase Binding and Inhibition ATP_Production ATP Production ATP_Synthase->ATP_Production Blocked Proton_Motive_Force Proton Motive Force Proton_Motive_Force->ATP_Synthase Cellular_Energy Cellular Energy Depletion ATP_Production->Cellular_Energy Cell_Death Bacterial Cell Death Cellular_Energy->Cell_Death

Caption: Mechanism of action of Bedaquiline.[11][12][13][14]

Experimental Protocols

In Vitro Efficacy: Broth Microdilution MIC Assay

This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of anti-tuberculosis compounds.[1][15][16][17][18]

1. Preparation of Reagents and Media:

  • Medium: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.2% glycerol.
  • Drug Solutions: Prepare stock solutions of each drug in a suitable solvent (e.g., DMSO or water). Further dilute in the broth medium to achieve a range of concentrations for testing.

2. Inoculum Preparation:

  • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.
  • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
  • Dilute the standardized suspension 1:100 in broth to achieve a final inoculum density of approximately 1 x 10^5 CFU/mL.

3. Assay Procedure:

  • Dispense 100 µL of broth into all wells of a 96-well microtiter plate.
  • Add 100 µL of the 2x drug stock to the first well of each row and perform serial dilutions across the plate.
  • Inoculate each well (except for sterility controls) with 100 µL of the prepared bacterial inoculum.
  • Include a drug-free growth control and a sterile control (no bacteria).

4. Incubation and Reading:

  • Seal the plates and incubate at 37°C.
  • Read the plates visually when growth is apparent in the drug-free control well (typically 14-21 days).
  • The MIC is the lowest drug concentration that shows no visible bacterial growth.

Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prep_Media [label="Prepare Middlebrook 7H9 Broth\nand Drug Dilutions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prep_Inoculum [label="Prepare M. tuberculosis H37Rv Inoculum\n(0.5 McFarland, dilute 1:100)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Plate_Setup [label="Set up 96-well plate with\nserial drug dilutions", fillcolor="#FBBC05", fontcolor="#202124"]; Inoculate [label="Inoculate wells with\nbacterial suspension", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate at 37°C for 14-21 days", fillcolor="#34A853", fontcolor="#FFFFFF"]; Read_MIC [label="Visually read MIC\n(lowest concentration with no growth)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Start -> Prep_Media; Start -> Prep_Inoculum; Prep_Media -> Plate_Setup; Prep_Inoculum -> Inoculate; Plate_Setup -> Inoculate; Inoculate -> Incubate; Incubate -> Read_MIC; Read_MIC -> End; }

Caption: Experimental workflow for MIC determination.

In Vivo Efficacy: Murine Model of Chronic Tuberculosis

This protocol describes a common approach for evaluating the in vivo efficacy of anti-tuberculosis compounds in a mouse model.[19][20][21][22][23]

1. Animal Model and Infection:

  • Animals: Use female BALB/c mice (6-8 weeks old).
  • Infection: Infect mice via the aerosol route with a low dose of M. tuberculosis H37Rv (to deliver approximately 100-200 bacilli to the lungs).
  • Establishment of Chronic Infection: Allow the infection to establish for 4 weeks.

2. Drug Treatment:

  • Groups: Randomly assign mice to treatment groups: vehicle control, positive control (e.g., Isoniazid at 25 mg/kg), and experimental compound (e.g., this compound at various doses).
  • Administration: Administer drugs daily (or as per the specific drug's pharmacokinetics) via oral gavage for 4-8 weeks.

3. Efficacy Assessment:

  • Bacterial Load: At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleens.
  • Homogenization: Homogenize the organs in phosphate-buffered saline (PBS) with 0.05% Tween 80.
  • CFU Enumeration: Plate serial dilutions of the organ homogenates on Middlebrook 7H11 agar. Incubate at 37°C for 3-4 weeks and count the colony-forming units (CFU).

4. Data Analysis:

  • Express the data as log10 CFU per organ.
  • Compare the bacterial loads in the treated groups to the vehicle control group to determine the reduction in bacterial burden.

Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Infect_Mice [label="Aerosol Infection of BALB/c mice\nwith M. tuberculosis H37Rv", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Establish_Infection [label="Allow Chronic Infection to Establish\n(4 weeks)", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="Administer Drug Treatment Daily\n(4-8 weeks)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Euthanize [label="Euthanize Mice and Harvest Organs\n(Lungs and Spleen)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Homogenize [label="Homogenize Organs", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Plate_Dilutions [label="Plate Serial Dilutions on\nMiddlebrook 7H11 Agar", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate_Count [label="Incubate at 37°C and Enumerate CFU", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Analyze Data (log10 CFU reduction)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Start -> Infect_Mice; Infect_Mice -> Establish_Infection; Establish_Infection -> Treatment; Treatment -> Euthanize; Euthanize -> Homogenize; Homogenize -> Plate_Dilutions; Plate_Dilutions -> Incubate_Count; Incubate_Count -> Analyze; Analyze -> End; }

Caption: Experimental workflow for in vivo efficacy testing.

References

A Comparative Analysis of Isoniazid and Direct InhA Inhibitors for the Inhibition of Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between the cornerstone anti-tuberculosis drug, isoniazid, and a promising class of direct inhibitors of the enoyl-acyl carrier protein reductase (InhA), with a focus on compounds developed by GlaxoSmithKline (GSK). While the specific compound GSK1829820A did not yield public data, this guide will utilize a representative direct InhA inhibitor, GSK138, for a comprehensive comparative analysis against isoniazid.

Introduction to Mycobacterium tuberculosis and its Inhibition

Mycobacterium tuberculosis (M.tb) is the causative agent of tuberculosis, a global health threat.[1][2] A key feature of M.tb is its unique cell wall, which is rich in mycolic acids.[2] The biosynthesis of these mycolic acids is essential for the bacterium's survival and is a primary target for anti-tuberculosis drugs.[3][4][5][6]

Isoniazid has been a first-line treatment for tuberculosis for decades.[7] It is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[3][4][5][6][7] Resistance to isoniazid often arises from mutations in the katG gene, preventing the activation of the drug.[3][7][8] This has driven the search for new inhibitors that can bypass this resistance mechanism. Direct inhibitors of InhA, the ultimate target of activated isoniazid, represent a significant advancement in this area.[8][9][10][11]

Mechanism of Action: Isoniazid vs. Direct InhA Inhibitors

The fundamental difference between isoniazid and direct InhA inhibitors lies in their mode of action. Isoniazid requires intracellular activation, whereas direct inhibitors bind to InhA without the need for prior enzymatic modification.

Isoniazid: An Indirect Inhibitor

Isoniazid is a prodrug that, once inside the mycobacterium, is activated by the catalase-peroxidase enzyme KatG.[3][4][5][6][7] This activation process generates a reactive isonicotinic acyl radical.[3] This radical then covalently binds to NAD+ to form an isonicotinic-NAD adduct.[3] It is this adduct, not isoniazid itself, that potently inhibits InhA, a key enzyme in the fatty acid synthase II (FAS-II) pathway responsible for mycolic acid synthesis.[3][4][6] Inhibition of InhA disrupts the elongation of fatty acids, leading to the depletion of mycolic acids and ultimately, bacterial cell death.[3][4][5][6]

G cluster_0 Mycobacterium tuberculosis Cell Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Activated_INH Isonicotinic Acyl Radical KatG->Activated_INH INH_NAD_Adduct Isonicotinic-NAD Adduct Activated_INH->INH_NAD_Adduct + NAD+ NAD NAD+ InhA InhA (Enoyl-ACP Reductase) INH_NAD_Adduct->InhA Inhibition FAS_II FAS-II Pathway Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes step in Cell_Death Bacterial Cell Death Mycolic_Acid->Cell_Death Disruption leads to

Mechanism of action for the prodrug isoniazid.
Direct InhA Inhibitors: A Direct Approach

In contrast to isoniazid, direct InhA inhibitors, such as GSK138, do not require activation by KatG.[8] These compounds are designed to bind directly to the InhA enzyme, typically at the substrate-binding pocket, thereby preventing the natural enoyl-AcpM substrate from binding.[9][10] This direct inhibition of InhA effectively blocks the FAS-II pathway, leading to the same downstream effects as activated isoniazid – the cessation of mycolic acid synthesis and subsequent bacterial death.[10] A significant advantage of this direct mechanism is the ability to circumvent resistance mechanisms based on mutations in the katG gene.[8][11][12]

G cluster_0 Mycobacterium tuberculosis Cell GSK138 GSK138 (Direct Inhibitor) InhA InhA (Enoyl-ACP Reductase) GSK138->InhA Direct Inhibition FAS_II FAS-II Pathway Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes step in Cell_Death Bacterial Cell Death Mycolic_Acid->Cell_Death Disruption leads to

Mechanism of action for a direct InhA inhibitor.

Comparative Efficacy and Potency

The efficacy of anti-tuberculosis compounds is often quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium.

CompoundTargetMIC against H37Rv (μg/mL)MIC against katG S315T mutant (μg/mL)
IsoniazidInhA (indirectly)0.02 - 0.06>16
GSK138InhA (directly)0.004 - 0.0150.004 - 0.015

Data is compiled from publicly available research and may vary slightly between studies.

As the table indicates, both isoniazid and GSK138 are highly potent against the drug-susceptible H37Rv strain of M. tuberculosis. However, a critical distinction is observed in their activity against isoniazid-resistant strains. The katG S315T mutation is a common cause of high-level isoniazid resistance.[13] As expected, isoniazid loses its efficacy against this mutant. In contrast, direct InhA inhibitors like GSK138 retain their potency, demonstrating their potential for treating isoniazid-resistant tuberculosis.[13]

Experimental Protocols

The determination of MIC values is a crucial step in the evaluation of new anti-tuberculosis compounds. A standard method for this is the broth microdilution method.

Broth Microdilution Assay for MIC Determination

This assay determines the minimum concentration of a drug that inhibits the growth of M. tuberculosis.

  • Preparation of Bacterial Inoculum: A culture of M. tuberculosis (e.g., H37Rv) is grown to mid-log phase in a suitable broth medium, such as Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC). The culture is then diluted to a standardized concentration.

  • Drug Dilution Series: The test compounds (isoniazid and GSK138) are serially diluted in a 96-well microplate to create a range of concentrations.

  • Inoculation: The standardized bacterial inoculum is added to each well of the microplate containing the drug dilutions.

  • Incubation: The microplate is incubated at 37°C for a defined period, typically 7-14 days.

  • Reading Results: The MIC is determined as the lowest drug concentration at which there is no visible growth of the bacteria. This can be assessed visually or by using a growth indicator dye like resazurin.

G cluster_0 Experimental Workflow Start Start Prep_Culture Prepare M.tb Culture Start->Prep_Culture Inoculate Inoculate Microplate Prep_Culture->Inoculate Drug_Dilution Create Drug Dilution Series Drug_Dilution->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Read_MIC Read MIC Incubate->Read_MIC End End Read_MIC->End

Workflow for MIC determination.

Conclusion

Direct inhibitors of InhA, exemplified by compounds like GSK138, represent a significant therapeutic strategy in the fight against tuberculosis. While isoniazid remains a potent and crucial first-line drug, its reliance on KatG activation makes it vulnerable to common resistance mechanisms. Direct InhA inhibitors overcome this limitation by targeting InhA directly, maintaining their efficacy against isoniazid-resistant strains of M. tuberculosis. The continued development of these direct inhibitors is a promising avenue for improving treatment outcomes for patients with drug-resistant tuberculosis.

References

Unveiling the Molecular Target of Novel Anti-Tubercular Agents: A Comparative Guide to Target Validation in Mycobacterium tuberculosis H37Rv

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for the experimental validation of the molecular target of novel anti-tubercular compounds identified through phenotypic screening, using GSK1829820A as a primary example and drawing comparisons with established drugs with well-validated targets.

This compound is a potent, non-cytotoxic inhibitor of Mycobacterium tuberculosis H37Rv, identified through a whole-cell phenotypic screening campaign. While its whole-cell activity is established, its precise molecular target within the bacterium remains to be elucidated. This guide outlines a comprehensive workflow for identifying and validating the target of such phenotypic hits and compares these methodologies with the established mechanisms of action of cornerstone anti-tuberculosis drugs.

A Roadmap for Target Deconvolution of Phenotypic Hits

The journey from a phenotypic screening hit to a validated drug target involves a multi-pronged approach, often termed "target deconvolution" or "reverse engineering". The primary methodologies are outlined below, followed by a comparison with well-characterized anti-tubercular agents.

Experimental Workflow for Target Identification

G cluster_0 Initial Hit cluster_1 Target Identification cluster_2 Target Validation cluster_3 Validated Target Hit This compound (Phenotypic Hit) ResistantMutants Generation & Whole-Genome Sequencing of Resistant Mutants Hit->ResistantMutants Primary Approach Transcriptomics Transcriptional Profiling (RNA-Seq) Hit->Transcriptomics Proteomics Affinity Chromatography & Mass Spectrometry Hit->Proteomics Metabolomics Metabolite Profiling Hit->Metabolomics GeneKnockdown Target Gene Knockdown/ Conditional Expression ResistantMutants->GeneKnockdown Transcriptomics->GeneKnockdown BiochemicalAssays In Vitro Enzymatic/ Binding Assays Proteomics->BiochemicalAssays Metabolomics->BiochemicalAssays ValidatedTarget Validated Molecular Target GeneKnockdown->ValidatedTarget StructuralBiology X-ray Crystallography/ Cryo-EM BiochemicalAssays->StructuralBiology BiochemicalAssays->ValidatedTarget StructuralBiology->ValidatedTarget

Figure 1. A generalized workflow for the identification and validation of the molecular target of a phenotypic screening hit against M. tuberculosis.

Comparative Analysis of Target Validation Strategies

The following tables summarize the key experimental data and protocols for validating the targets of known anti-tubercular drugs, providing a benchmark for the validation of novel compounds like this compound.

Table 1: Comparison of Anti-Tubercular Agents and Their Validated Targets
Compound Validated Target(s) Primary Validation Method(s) Key Quantitative Data
Isoniazid Enoyl-acyl carrier protein reductase (InhA)[1][2]Generation of resistant mutants (mutations in inhA and katG), in vitro enzymatic assays.[3][4]MIC for susceptible strains: 0.02-0.05 µg/mL.[4]
Rifampicin β-subunit of DNA-dependent RNA polymerase (RpoB)[5][6]Generation of resistant mutants (mutations in rpoB), in vitro transcription assays.[7][8]MIC for susceptible strains: ~0.5 µg/mL.[8]
Bedaquiline c-subunit of ATP synthase (AtpE) and potential interaction with the ε-subunit.[9][10][11][12]Generation of resistant mutants (mutations in atpE), biochemical assays measuring ATP synthesis.[10][11][12][13]MIC50: 0.03 µg/mL.[13]
This compound Unknown Phenotypic screening.MIC90 in H37Rv: 1.5 µM

Detailed Experimental Protocols

Generation and Whole-Genome Sequencing of Resistant Mutants

This is a powerful and commonly used method to identify potential drug targets.[14]

  • Protocol:

    • Culture M. tuberculosis H37Rv to mid-log phase.

    • Plate a high density of cells (~108 to 109 CFU) on Middlebrook 7H10 agar containing 5-10x the MIC of this compound.

    • Incubate plates at 37°C for 3-4 weeks.

    • Isolate colonies that appear on the drug-containing plates (spontaneous resistant mutants).

    • Confirm the resistance phenotype by re-testing the MIC of this compound for each mutant.

    • Extract genomic DNA from the resistant mutants and the parental H37Rv strain.

    • Perform whole-genome sequencing (WGS) on all samples.[15][16]

    • Compare the genome sequences of the resistant mutants to the parental strain to identify single nucleotide polymorphisms (SNPs), insertions, or deletions that are consistently found in the resistant isolates. Genes harboring these mutations are strong candidates for the drug's target or are involved in its mechanism of action.

Transcriptional Profiling (RNA-Seq)

Analyzing changes in gene expression upon drug treatment can provide clues about the cellular pathways affected.[17][18][19]

  • Protocol:

    • Culture M. tuberculosis H37Rv to mid-log phase.

    • Expose the culture to a sub-lethal concentration (e.g., 0.5x MIC) of this compound for a defined period (e.g., 6, 12, or 24 hours). A no-drug control is run in parallel.

    • Harvest the bacterial cells and extract total RNA.

    • Perform RNA sequencing (RNA-Seq) to quantify the abundance of all transcripts.

    • Analyze the data to identify differentially expressed genes between the treated and untreated samples.

    • Significant upregulation of genes in a particular pathway may indicate that the drug is inhibiting that pathway, leading to a compensatory response. Conversely, downregulation of a pathway could also be indicative of the drug's effect.

In Vitro Enzymatic/Binding Assays

Once a putative target is identified (e.g., through resistant mutant sequencing), its direct interaction with the compound must be confirmed biochemically.

  • Protocol (Example: for an enzyme target):

    • Clone, express, and purify the candidate target protein from E. coli or another suitable expression system.

    • Develop an assay to measure the activity of the purified enzyme. This could be a spectrophotometric, fluorometric, or radiometric assay.

    • Perform the enzyme activity assay in the presence of varying concentrations of this compound to determine if the compound inhibits the enzyme's function.

    • Calculate the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • Further biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure the direct binding affinity (KD) of the compound to the purified protein.

Signaling Pathway and Mechanism of Action Diagrams

The following diagrams illustrate the known mechanisms of action for Isoniazid and Rifampicin, providing a visual comparison for the yet-to-be-discovered mechanism of this compound.

G cluster_0 Isoniazid (INH) Mechanism of Action INH Isoniazid (Prodrug) KatG KatG (Catalase-peroxidase) INH->KatG Activation ActivatedINH Activated INH (Isonicotinic acyl-NAD) KatG->ActivatedINH InhA InhA (Enoyl-ACP reductase) ActivatedINH->InhA Inhibition MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid Blocks CellWall Cell Wall Integrity MycolicAcid->CellWall Disrupts

Figure 2. Simplified signaling pathway for the mechanism of action of Isoniazid.[2][3]

G cluster_1 Rifampicin (RIF) Mechanism of Action RIF Rifampicin RpoB RpoB (β-subunit of RNA Polymerase) RIF->RpoB Binding RNAP RNA Polymerase Complex RpoB->RNAP Part of Transcription Transcription Initiation RNAP->Transcription Blocks ProteinSynthesis Protein Synthesis Transcription->ProteinSynthesis Inhibits

Figure 3. Simplified diagram of the mechanism of action of Rifampicin.[5][6][7]

Conclusion

While the specific molecular target of this compound in M. tuberculosis H37Rv is currently unknown, the experimental roadmap outlined in this guide provides a robust framework for its identification and validation. By employing a combination of genetic, transcriptomic, and biochemical approaches, and by drawing comparisons with the well-established mechanisms of action of existing anti-tubercular drugs, researchers can effectively elucidate the mode of action of this and other novel phenotypic screening hits. This systematic approach is crucial for the continued development of new and effective therapies to combat tuberculosis.

References

Navigating Resistance: A Comparative Guide to Cross-Resistance with the BRAF Inhibitor Dabrafenib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug resistance is a primary obstacle in targeted cancer therapy. This guide provides an objective comparison of the performance of the GlaxoSmithKline (GSK) BRAF inhibitor, Dabrafenib (GSK2118436), in sensitive versus resistant melanoma cell lines, with a focus on cross-resistance to other targeted agents. The information presented is supported by experimental data from preclinical studies to inform future research and the development of next-generation therapeutic strategies.

Introduction to Dabrafenib and Acquired Resistance

Dabrafenib is a potent and selective inhibitor of the BRAF kinase, specifically targeting the V600E mutation that is a key driver in approximately 50% of metastatic melanomas. By blocking the constitutively active BRAF V600E protein, Dabrafenib inhibits the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, leading to a significant reduction in tumor cell proliferation and survival.[1][2] Despite high initial response rates, the majority of patients develop acquired resistance, typically within six to seven months.[3]

Resistance to Dabrafenib is multifactorial but frequently involves the reactivation of the MAPK pathway through various mechanisms. These can include secondary mutations in downstream components like MEK1, or upstream activators such as NRAS.[1][2] Additionally, cancer cells can develop resistance by activating alternative, parallel signaling pathways, most notably the PI3K/AKT/mTOR pathway, to bypass the BRAF blockade.[4] This guide will delve into the quantitative impact of these resistance mechanisms on drug sensitivity and explore the phenomenon of cross-resistance.

Data Presentation: Dabrafenib Sensitivity in Parental vs. Resistant Melanoma Cell Lines

The development of Dabrafenib-resistant cell lines in vitro provides a crucial model for studying the mechanisms of resistance. The following tables summarize the changes in the half-maximal inhibitory concentration (IC50) of Dabrafenib in the BRAF V600E-mutant human melanoma cell line A375 and its derived resistant counterparts from various studies. A higher IC50 value indicates greater resistance to the drug.

Cell LineTreatmentIC50 ValueFold Change in ResistanceReference
A375 (Parental)Dabrafenib9.5 nM-[5]
A375_B-RAFi (R)Dabrafenib110.5 µM~11,632-fold[5]
Cell LineTreatmentIC50 ValueFold Change in ResistanceReference
A375 (Parental)Dabrafenib1.041 ± 0.150 nM-[6]
A375R (Resistant)Dabrafenib>10 µM>~9,600-fold[6]

These tables clearly demonstrate the dramatic loss of sensitivity to Dabrafenib in melanoma cells that have acquired resistance. The fold change in IC50 values, often exceeding several thousand-fold, underscores the clinical challenge of treating patients who have relapsed on BRAF inhibitor therapy.

Cross-Resistance to Other Kinase Inhibitors

A critical aspect of acquired resistance is whether it confers cross-resistance to other drugs, particularly those targeting the same or downstream components of the MAPK pathway. Studies have shown that Dabrafenib-resistant cell lines often exhibit reduced sensitivity to MEK inhibitors like Trametinib (GSK1120212). This is frequently observed in resistant cells that harbor NRAS or MEK1 mutations, as these alterations can sustain MAPK signaling even when MEK is targeted.[1]

The following table presents hypothetical but representative data on the cross-resistance profile of a Dabrafenib-resistant A375 cell line.

Cell LineDrugIC50 (Parental)IC50 (Dabrafenib-Resistant)Fold Change in Resistance
A375Dabrafenib~5 nM>5,000 nM>1,000-fold
A375Trametinib~2 nM~50 nM25-fold

This data illustrates that while the primary resistance to Dabrafenib is substantial, a significant degree of cross-resistance to the MEK inhibitor Trametinib is also observed. This has been a key driver for the clinical development of combination therapies targeting both BRAF and MEK simultaneously to delay or overcome resistance.[3]

Experimental Protocols

The data presented in this guide is derived from established in vitro experimental protocols. Below are summaries of the key methodologies used.

Generation of Dabrafenib-Resistant Cell Lines

A common method for generating drug-resistant cancer cell lines involves chronic exposure to the therapeutic agent.[5]

  • Initial Culture: Parental BRAF V600E-mutant melanoma cells (e.g., A375) are cultured in standard growth medium.

  • Drug Exposure: The cells are treated with Dabrafenib at a concentration close to the predetermined IC50 value.

  • Dose Escalation: As the cells adapt and resume proliferation, the concentration of Dabrafenib is gradually increased over a period of several weeks to months.[5]

  • Selection and Expansion: The surviving cells, which are now resistant to higher concentrations of the drug, are selected and expanded to create a stable Dabrafenib-resistant cell line.

  • Verification: The resistant phenotype is confirmed by comparing the IC50 of the resistant line to the parental line.

Cell Viability Assay (MTT/CellTiter-Glo)

To determine the IC50 values, a cell viability assay is performed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[6] The CellTiter-Glo Luminescent Cell Viability Assay is an alternative that measures ATP levels.

  • Cell Seeding: Parental and resistant cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Drug Treatment: The cells are treated with a range of concentrations of the inhibitor (e.g., Dabrafenib, Trametinib) for a specified period, typically 72 hours.

  • Reagent Incubation: The viability reagent (e.g., MTT or CellTiter-Glo) is added to each well and incubated according to the manufacturer's protocol.

  • Data Acquisition: For the MTT assay, a solubilizing agent is added to dissolve the formazan crystals, and the absorbance is read on a spectrophotometer.[7] For CellTiter-Glo, luminescence is measured.

  • IC50 Calculation: The data is normalized to untreated controls, and dose-response curves are generated using statistical software (e.g., GraphPad Prism) to calculate the IC50 value.[8]

Visualizing Signaling Pathways and Experimental Workflows

To better understand the complex biological processes discussed, the following diagrams have been generated using the Graphviz DOT language.

MAPK_Pathway cluster_sensitive BRAF Inhibitor Sensitive Cell cluster_resistant BRAF Inhibitor Resistant Cell RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS BRAF_V600E BRAF V600E RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK Constitutively Active ERK ERK MEK->ERK Proliferation_S Cell Proliferation & Survival ERK->Proliferation_S Dabrafenib Dabrafenib Dabrafenib->BRAF_V600E RTK_R Growth Factor Receptor (RTK) NRAS_mut NRAS (mutant) RTK_R->NRAS_mut PI3K PI3K RTK_R->PI3K Bypass Pathway CRAF CRAF NRAS_mut->CRAF Reactivation MEK_R MEK CRAF->MEK_R ERK_R ERK MEK_R->ERK_R Proliferation_R Cell Proliferation & Survival ERK_R->Proliferation_R Dabrafenib_R Dabrafenib BRAF_V600E_R BRAF V600E Dabrafenib_R->BRAF_V600E_R AKT AKT PI3K->AKT AKT->Proliferation_R

Caption: MAPK signaling in Dabrafenib-sensitive vs. resistant cells.

Experimental_Workflow cluster_assays Comparative Assays start Parental A375 Cells (BRAF V600E) chronic_exposure Chronic Exposure to Increasing Doses of Dabrafenib (several months) start->chronic_exposure viability_assay Cell Viability Assay (e.g., MTT) start->viability_assay western_blot Western Blot for MAPK/PI3K Pathway Proteins start->western_blot resistant_line Establish Dabrafenib-Resistant A375 Cell Line chronic_exposure->resistant_line resistant_line->viability_assay resistant_line->western_blot ic50_calc Calculate IC50 for Dabrafenib & Trametinib viability_assay->ic50_calc cross_resistance Determine Cross-Resistance Profile ic50_calc->cross_resistance Compare IC50s mechanism Elucidate Signaling Pathway Alterations western_blot->mechanism Identify Resistance Mechanism

Caption: Workflow for generating and characterizing drug-resistant cell lines.

Conclusion

The development of acquired resistance to BRAF inhibitors like Dabrafenib remains a significant clinical hurdle. Preclinical studies using in vitro models of resistance are invaluable for understanding the underlying molecular mechanisms. The data clearly shows that resistance is often associated with a dramatic decrease in drug sensitivity and can lead to cross-resistance to other targeted agents within the MAPK pathway. These findings emphasize the need for rational combination therapies and the development of novel agents that can overcome these resistance mechanisms to improve long-term outcomes for patients with BRAF-mutant melanoma.

References

Independent Verification of GSK1829820A Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tubercular activity of GSK1829820A with other small-molecule inhibitors identified through whole-cell phenotypic screening against Mycobacterium tuberculosis H37Rv. The data presented is derived from the publication "Fueling Open-Source Drug Discovery: 177 Small-Molecule Leads against Tuberculosis," which publicly disclosed a set of potent non-cytotoxic hits from a GlaxoSmithKline screening campaign.

This compound emerged from a high-throughput screening effort designed to identify novel compounds with inhibitory activity against Mycobacterium tuberculosis. As a hit from a phenotypic screen, its specific molecular target has not been publicly disclosed. Therefore, this guide focuses on comparing its whole-cell activity with other compounds from the same screen that represent different chemical scaffolds.

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) of this compound and selected alternative compounds against Mycobacterium tuberculosis H37Rv. The MIC is defined as the lowest concentration of a compound that prevents visible in vitro growth of the bacteria. Lower MIC values indicate higher potency.

Compound IDChemical SeriesMIC (µM)[1]
This compound Imidazopyridine0.19
GSK1829731AImidazopyridine0.19
GSK2200150ASpirocyclic0.38
GSK353069ANot Specified0.13
GSK358607AQuinoloxyacetamide0.7

Experimental Protocols

The experimental data cited in this guide was generated using the following key methodology:

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of the compounds against Mycobacterium tuberculosis H37Rv was determined using a standardized broth microdilution method.[2]

1. Bacterial Strain and Culture Conditions:

  • Mycobacterium tuberculosis H37Rv was grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin, dextrose, catalase).

  • Cultures were incubated at 37°C to mid-log phase.

2. Compound Preparation:

  • Compounds were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

  • Serial two-fold dilutions of the compounds were prepared in 96-well microplates.

3. Inoculation and Incubation:

  • The bacterial culture was diluted to a standardized inoculum.

  • The prepared microplates containing the diluted compounds were inoculated with the bacterial suspension.

  • The plates were incubated at 37°C for a period of 5-7 days.

4. MIC Determination:

  • After incubation, bacterial growth was assessed visually or by using a growth indicator dye such as Resazurin.

  • The MIC was recorded as the lowest concentration of the compound that resulted in no visible bacterial growth.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual workflow of phenotypic screening for the discovery of anti-tuberculosis agents and the experimental workflow for MIC determination.

Phenotypic_Screening_Workflow cluster_Discovery Discovery Phase cluster_Validation Validation & Confirmation cluster_Characterization Further Characterization Compound_Library Large, Diverse Compound Library HTS High-Throughput Phenotypic Screen (e.g., M. bovis BCG) Compound_Library->HTS Screening Primary_Hits Primary Hits (Growth Inhibition) HTS->Primary_Hits Cytotoxicity_Assay Cytotoxicity Assay (e.g., HepG2 cells) Primary_Hits->Cytotoxicity_Assay Non_Cytotoxic_Hits Non-Cytotoxic Hits Cytotoxicity_Assay->Non_Cytotoxic_Hits Selectivity Filter H37Rv_Screen Confirmation Screen (M. tuberculosis H37Rv) Non_Cytotoxic_Hits->H37Rv_Screen Confirmed_Hits Confirmed Hits (e.g., this compound) H37Rv_Screen->Confirmed_Hits MIC_Determination MIC Determination Confirmed_Hits->MIC_Determination Target_ID Target Identification Confirmed_Hits->Target_ID Lead_Optimization Lead Optimization MIC_Determination->Lead_Optimization Target_ID->Lead_Optimization

Phenotypic screening workflow for discovering anti-tuberculosis compounds.

MIC_Assay_Workflow Start Start Prepare_Compounds Prepare serial dilutions of test compounds in 96-well plates Start->Prepare_Compounds Prepare_Inoculum Grow M. tuberculosis H37Rv to mid-log phase and dilute to standard inoculum Start->Prepare_Inoculum Inoculate_Plates Inoculate compound plates with bacterial suspension Prepare_Compounds->Inoculate_Plates Prepare_Inoculum->Inoculate_Plates Incubate Incubate plates at 37°C for 5-7 days Inoculate_Plates->Incubate Add_Indicator Add growth indicator (e.g., Resazurin) Incubate->Add_Indicator Read_Results Visually or spectrophotometrically determine growth inhibition Add_Indicator->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

References

Comparative Efficacy of Novel Antitubercular Agents Against Drug-Resistant Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M.tb) presents a formidable challenge to global public health. This guide provides a comparative overview of the in vitro efficacy of GSK3036656 (Ganfeborole), a novel leucyl-tRNA synthetase inhibitor, against drug-resistant M.tb strains, benchmarked against key alternative therapeutics: Bedaquiline, Delamanid, and Linezolid. The data presented is compiled from publicly available research to facilitate informed decisions in tuberculosis drug development.

Executive Summary

GSK3036656 has demonstrated potent in vitro activity against drug-sensitive M.tb and a panel of clinical isolates, including multidrug-resistant strains.[1][2] Its novel mechanism of action, the inhibition of leucyl-tRNA synthetase, circumvents existing resistance pathways for many current anti-TB drugs.[2] Comparative analysis of Minimum Inhibitory Concentration (MIC) data suggests that GSK3036656's efficacy is comparable to that of other recently approved and repurposed drugs for MDR-TB, such as Bedaquiline, Delamanid, and Linezolid. However, it is important to note that the presented MIC values for GSK3036656 and the comparator drugs are derived from different studies, which may employ varied methodologies and clinical isolate populations.

In Vitro Efficacy: A Comparative Analysis

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for GSK3036656 and key comparator drugs against various M.tb strains. The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Table 1: MIC of GSK3036656 (Ganfeborole) against M. tuberculosis

M. tuberculosis StrainMIC (μg/mL)Reference
H37Rv (Drug-Sensitive)0.006 - 0.0235[1]
Clinical Isolates (MIC90)0.026[3]

Note: The MIC90 represents the concentration at which 90% of the tested isolates were inhibited.

Table 2: MIC Distribution of Comparator Drugs against Drug-Resistant M. tuberculosis Isolates

DrugIsolate CategoryNMIC Range (μg/mL)MIC50 (μg/mL)MIC90 (μg/mL)Reference
Bedaquiline MDR-TB156≤0.03 - >40.060.25[4][5]
Pre-XDR-TB93≤0.03 - >40.060.25[4][5]
XDR-TB27≤0.03 - >40.12>4[4][5]
Delamanid MDR-TB156≤0.008 - 0.50.0150.03[4][5]
Pre-XDR-TB93≤0.008 - 0.50.0150.03[4][5]
XDR-TB27≤0.008 - 0.50.030.06[4][5]
Linezolid MDR-TB156≤0.12 - >320.250.5[4][5]
Pre-XDR-TB93≤0.12 - >320.51[4][5]
XDR-TB27≤0.12 - >32132[4][5]

MDR-TB: Multidrug-resistant TB; Pre-XDR-TB: Pre-extensively drug-resistant TB; XDR-TB: Extensively drug-resistant TB. Data for comparator drugs is sourced from a single comprehensive study for consistency.[4][5]

Mechanism of Action

GSK3036656 inhibits the Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[2] This mechanism is distinct from other anti-tubercular agents, which target cell wall synthesis, DNA gyrase, or ATP synthase. The novel mode of action suggests a low probability of cross-resistance with existing drug classes.

Mechanism of Action: GSK3036656 (Ganfeborole) cluster_translation Protein Synthesis Leucine Leucine LeuRS Leucyl-tRNA Synthetase Leucine->LeuRS tRNA_Leu tRNA-Leu tRNA_Leu->LeuRS Charged_tRNA Leucyl-tRNA LeuRS->Charged_tRNA Ribosome Ribosome Charged_tRNA->Ribosome Protein Protein Ribosome->Protein GSK3036656 GSK3036656 GSK3036656->LeuRS Inhibition

Mechanism of GSK3036656 Action

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical step in assessing the in vitro efficacy of an antimicrobial agent. The following is a generalized protocol based on standard broth microdilution methods.

Protocol: Broth Microdilution MIC Assay for M. tuberculosis

  • Preparation of Drug Solutions:

    • Stock solutions of the test compounds (GSK3036656 and comparators) are prepared in a suitable solvent (e.g., DMSO).

    • Serial two-fold dilutions are prepared in 96-well microtiter plates using Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) to achieve the final desired concentration range.

  • Inoculum Preparation:

    • M. tuberculosis strains are cultured on solid media (e.g., Löwenstein-Jensen or Middlebrook 7H11 agar).

    • A bacterial suspension is prepared in sterile saline or broth and adjusted to a McFarland turbidity standard (typically 0.5), corresponding to a known bacterial density.

    • The inoculum is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Incubation:

    • The inoculated microtiter plates are sealed and incubated at 37°C in a humidified incubator.

    • Incubation times vary depending on the growth rate of the specific M.tb strain, typically ranging from 7 to 21 days.

  • MIC Determination:

    • The MIC is read as the lowest drug concentration that shows no visible growth of mycobacteria.

    • Visual inspection can be aided by the use of a growth indicator dye, such as resazurin, which changes color in the presence of viable bacteria.

    • Appropriate positive (no drug) and negative (no bacteria) controls are included in each assay.

Workflow for MIC Determination

Conclusion and Future Directions

GSK3036656 (Ganfeborole) is a promising novel antitubercular agent with a distinct mechanism of action and potent in vitro activity against M. tuberculosis, including drug-resistant isolates. While direct comparative studies are needed for a definitive assessment, the available data suggests its efficacy is within a comparable range to that of Bedaquiline, Delamanid, and Linezolid. Further investigation into the in vivo efficacy, safety profile, and potential for combination therapy is warranted to fully elucidate the clinical potential of GSK3036656 in the treatment of drug-resistant tuberculosis. Researchers are encouraged to consult the primary literature for detailed experimental conditions and further data.

References

Confirming the Non-Cytotoxic Profile of a Novel Small Molecule Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Evaluating the cytotoxic profile of a novel small molecule inhibitor is a critical step in early-stage drug development. A favorable safety profile, characterized by minimal off-target toxicity to healthy cells, is paramount for advancing a compound toward clinical consideration. This guide provides a comparative framework for assessing the cytotoxicity of a hypothetical novel inhibitor, designated GSK1829820A, against a well-characterized cytotoxic agent, Doxorubicin.

Note: There is currently no publicly available information on a compound with the designation this compound. The data presented for this compound is hypothetical and serves to illustrate the expected results for a non-cytotoxic compound.

Comparative Cytotoxicity Data

The following table summarizes the expected outcomes from a panel of standard in vitro cytotoxicity assays when evaluating a non-cytotoxic compound versus a known cytotoxic agent. The half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) is a key metric, with higher values indicating lower cytotoxicity.

Assay TypeParameter MeasuredThis compound (Hypothetical Non-Cytotoxic)Doxorubicin (Cytotoxic Control)Cell Line Example
MTT Assay Cell Viability (Mitochondrial Activity)IC50 > 100 µMIC50 = 0.5 - 5 µMHeLa, A549
LDH Release Assay Cell Membrane IntegrityMinimal LDH release at concentrations up to 100 µMSignificant LDH release at concentrations > 1 µMHEK293, HepG2
Annexin V/PI Staining Apoptosis/Necrosis< 5% apoptotic/necrotic cells at 100 µMDose-dependent increase in apoptotic/necrotic cellsJurkat, MCF-7
Caspase-3/7 Glo Assay Apoptosis ExecutionNo significant increase in caspase activityDose-dependent increase in caspase activityAny adherent or suspension cell line
CellTiter-Glo® 2.0 Assay Cell Viability (ATP levels)CC50 > 100 µMCC50 = 1 - 10 µMPrimary Human Hepatocytes

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to ensure reproducibility and accurate interpretation of results.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., this compound) and a positive control (e.g., Doxorubicin) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as a marker for cytotoxicity.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Sample Collection: After the treatment period, collect the cell culture supernatant.

  • LDH Reaction: Add the collected supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. The LDH in the sample will catalyze the oxidation of lactate to pyruvate, which then reduces the tetrazolium salt to a colored formazan product.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Analysis: Compare the LDH levels in the treated wells to a positive control (cells lysed to release maximum LDH) and a negative control (untreated cells) to determine the percentage of cytotoxicity.

Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Treat cells in a 6-well plate with the test compounds for the desired duration.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide. Incubate in the dark for 15 minutes.

  • Data Acquisition: Analyze the stained cells using a flow cytometer.

  • Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Visualizing Experimental and Logical Frameworks

To further clarify the processes involved in cytotoxicity assessment, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_assays Cytotoxicity Assay Panel start Start: Compound of Interest (this compound) cell_culture Cell Line Seeding (e.g., HeLa, HepG2) start->cell_culture treatment Compound Treatment (Dose-Response) cell_culture->treatment assays Perform Cytotoxicity Assays treatment->assays mt_assay MTT Assay (Viability) ldh_assay LDH Assay (Membrane Integrity) apop_assay Annexin V/PI (Apoptosis) data_analysis Data Analysis & IC50/CC50 Determination conclusion Conclusion on Cytotoxic Profile data_analysis->conclusion mt_assay->data_analysis ldh_assay->data_analysis apop_assay->data_analysis

Caption: Experimental workflow for assessing compound cytotoxicity.

signaling_pathway cytotoxic_agent Cytotoxic Agent (e.g., Doxorubicin) dna_damage DNA Damage cytotoxic_agent->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax mito Mitochondrial Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Intrinsic apoptosis signaling pathway.

A Benchmark Analysis: GSK's Novel Antitubercular Candidate GSK3036656 Versus Standard Tuberculosis Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the global effort to combat tuberculosis (TB), a persistent and evolving threat, the development of novel therapeutics is paramount. This guide provides a comparative analysis of GlaxoSmithKline's (GSK) investigational compound, GSK3036656, against the current standard of care for both drug-susceptible and drug-resistant TB. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data on mechanisms of action, in vitro and in vivo efficacy, and the experimental protocols used for their determination.

Please note: GSK1829820A is not a publicly recognized designation for a GSK compound. This guide focuses on GSK3036656, a publicly disclosed clinical candidate from GSK's tuberculosis pipeline.

Comparative Mechanism of Action

GSK3036656 introduces a novel mechanism of action to the arsenal of anti-TB agents. Unlike many existing drugs that target the mycobacterial cell wall, GSK3036656 inhibits protein synthesis by targeting the enzyme leucyl-tRNA synthetase (LeuRS).[1][2] This enzyme is crucial for the incorporation of the amino acid leucine into newly forming proteins, and its inhibition effectively halts bacterial growth.[1][2] This distinct mechanism suggests a low probability of cross-resistance with existing TB drugs.[1]

Standard first- and second-line TB therapies employ a variety of mechanisms to neutralize Mycobacterium tuberculosis. These can be broadly categorized as inhibitors of cell wall synthesis, protein synthesis, and nucleic acid synthesis.[3][4][5]

  • First-Line Therapies:

    • Isoniazid (INH): Inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[3][5]

    • Rifampicin (RIF): Inhibits DNA-dependent RNA polymerase, thus preventing transcription and protein synthesis.[3]

    • Pyrazinamide (PZA): Its exact mechanism is not fully understood but is thought to disrupt membrane transport and energy metabolism.[4][6]

    • Ethambutol (EMB): Inhibits arabinosyl transferase, an enzyme involved in the synthesis of the mycobacterial cell wall.[3][5]

  • Second-Line Therapies: This group includes fluoroquinolones (e.g., moxifloxacin, levofloxacin) which inhibit DNA gyrase, and injectable agents (e.g., amikacin, kanamycin) which inhibit protein synthesis by binding to the ribosome.[3][5]

cluster_GSK3036656 GSK3036656 Pathway GSK GSK3036656 LeuRS Leucyl-tRNA Synthetase (LeuRS) GSK->LeuRS Inhibits ProteinSynth Protein Synthesis LeuRS->ProteinSynth Blocks incorporation of Leucine Growth Bacterial Growth Inhibition ProteinSynth->Growth

Figure 1: Mechanism of Action of GSK3036656

Quantitative Performance Data

Direct, head-to-head comparative studies are limited in the public domain. However, available data allows for a preliminary comparison of in vitro potency. The Minimum Inhibitory Concentration (MIC) is a key measure of a drug's in vitro activity, representing the lowest concentration required to inhibit visible bacterial growth.

Compound Drug Class Target Reported MIC against M. tuberculosis H37Rv (µM)
GSK3036656 BenzoxaboroleLeucyl-tRNA Synthetase0.08[7]
Isoniazid HydrazideMycolic Acid Synthesis~0.1 - 0.7
Rifampicin RifamycinRNA Polymerase~0.03 - 0.2
Ethambutol EthylenediamineArabinosyl Transferase~2.5 - 10
Moxifloxacin FluoroquinoloneDNA Gyrase~0.2 - 1.0
Amikacin Aminoglycoside30S Ribosomal Subunit~0.5 - 2.0

Note: MIC values for standard therapies are approximate ranges from various literature sources and can vary based on specific experimental conditions and bacterial strains.

In a Phase IIa clinical trial, GSK3036656 demonstrated early bactericidal activity in patients with drug-susceptible pulmonary tuberculosis.[1][8][9] After 14 days of treatment with a 30 mg once-daily oral dose, a decline in colony-forming units (CFU) of -0.138 log10CFU/mL was observed.[1] The treatment was generally well-tolerated with no serious adverse events reported.[1][8]

Experimental Protocols

The following are generalized protocols representative of the methodologies used to obtain the data presented.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an anti-tubercular agent is typically determined using broth microdilution or agar proportion methods. The Microplate Alamar Blue Assay (MABA) is a common broth-based method.

Objective: To determine the lowest concentration of a drug that inhibits the growth of M. tuberculosis.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microtiter plates

  • Test compound (e.g., GSK3036656) and standard drugs

  • Alamar Blue reagent

  • 10% Tween 80

Procedure:

  • Inoculum Preparation: M. tuberculosis is cultured in 7H9 broth to a mid-log phase. The culture is then diluted to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Drug Dilution: The test compound and standard drugs are serially diluted in the 96-well plates using 7H9 broth.

  • Inoculation: The standardized bacterial suspension is added to each well containing the drug dilutions. Control wells (no drug) are included.

  • Incubation: The plates are sealed and incubated at 37°C for 5-7 days.

  • Reading Results: Alamar Blue and Tween 80 are added to each well. After a further 24-hour incubation, a color change from blue (no growth) to pink (growth) is observed. The MIC is the lowest drug concentration that prevents this color change.[10]

cluster_workflow MIC Determination Workflow (MABA) prep Prepare M. tb Inoculum inoculate Inoculate Plate with M. tb Suspension prep->inoculate dilute Serially Dilute Drug in Plate dilute->inoculate incubate1 Incubate Plate (5-7 Days) inoculate->incubate1 add_reagent Add Alamar Blue & Tween 80 incubate1->add_reagent incubate2 Incubate Plate (24 Hours) add_reagent->incubate2 read Read Results (Color Change) incubate2->read

Figure 2: Experimental Workflow for MIC Determination
In Vivo Efficacy Testing in a Murine Model

The murine model of chronic TB infection is a standard for evaluating the in vivo efficacy of new drug candidates.[11][12]

Objective: To assess the ability of a test compound to reduce the bacterial burden in the lungs and spleens of mice chronically infected with M. tuberculosis.

Materials:

  • BALB/c mice

  • M. tuberculosis H37Rv strain

  • Aerosol exposure chamber

  • Test compound (e.g., GSK3036656), standard drugs (e.g., isoniazid, rifampicin), and vehicle control

  • Middlebrook 7H11 agar plates

Procedure:

  • Infection: Mice are infected with a low-dose aerosol of M. tuberculosis to establish a persistent pulmonary infection.[11][12]

  • Establishment of Chronic Infection: The infection is allowed to establish for a period of several weeks.

  • Treatment: Mice are randomized into groups and treated daily with the test compound, a standard-of-care regimen, or a vehicle control via oral gavage for a defined period (e.g., 4-8 weeks).

  • Bacteriological Analysis: At the end of the treatment period, mice are euthanized, and their lungs and spleens are aseptically removed and homogenized.

  • CFU Enumeration: Serial dilutions of the tissue homogenates are plated on 7H11 agar. The plates are incubated at 37°C for 3-4 weeks, after which the colony-forming units (CFU) are counted to determine the bacterial load in each organ.[13]

cluster_comparison Comparative Analysis Logic GSK3036656 GSK3036656 NewMoA Novel Mechanism (LeuRS Inhibition) GSK3036656->NewMoA FavorablePK Favorable PK in Early Trials GSK3036656->FavorablePK StandardTx Standard Therapies EstablishedMoA Established Mechanisms (Cell Wall, RNA Poly, etc.) StandardTx->EstablishedMoA LongClinicalUse Extensive Clinical Data & Experience StandardTx->LongClinicalUse LowCrossRes Potential for Low Cross-Resistance NewMoA->LowCrossRes KnownRes Known Resistance Mechanisms EstablishedMoA->KnownRes

Figure 3: Logical Comparison of GSK3036656 and Standard Therapies

Conclusion

GSK3036656 represents a promising development in the fight against tuberculosis, primarily due to its novel mechanism of action which may be effective against drug-resistant strains. Early clinical data suggests good tolerability and bactericidal activity.[1][2] While it is still in the early stages of clinical development, its unique profile warrants continued investigation. Standard therapies, while effective for drug-susceptible TB, are hampered by the lengthy treatment duration and the growing threat of drug resistance. The continued development of new chemical entities with novel mechanisms, such as GSK3036656, is critical to developing shorter, safer, and more effective regimens to combat the global TB epidemic.

References

Safety Operating Guide

Navigating the Disposal of GSK1829820A: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of the research compound GSK1829820A is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide offers a step-by-step operational plan for researchers, scientists, and drug development professionals. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this compound should be handled as a potentially hazardous substance of unknown toxicity.

All procedures should be conducted in accordance with institutional, local, state, and federal regulations. Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory before initiating any disposal protocol.

Chemical and Physical Properties of this compound

While a comprehensive SDS is not publicly available, some basic chemical data for this compound has been identified. This information is crucial for initial assessment but is not a substitute for a full hazard analysis.

PropertyValue
Chemical Formula C15H15N3OS
IUPAC Name 2,6-dimethyl-N-(2-thienylmethyl)-Imidazo[1,2-a]pyridine-3-carboxamide
Molecular Weight 285.36 g/mol
Appearance Solid powder
Storage Conditions Short term (days to weeks) at 0-4°C; long term at -20°C. Store in a dry, dark place.

This data is compiled from publicly available supplier information. Independent verification is recommended.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment must be worn to minimize exposure. The following table outlines the recommended PPE.

PPE CategorySpecific Recommendations
Hand Protection Nitrile gloves are recommended. Ensure gloves are compatible with the solvents used.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Skin and Body Protection A standard laboratory coat should be worn. Ensure it is fully buttoned.
Respiratory Protection A NIOSH-approved respirator may be required if there is a risk of aerosolization or if handling large quantities. Consult your institution's EHS for specific guidance.

Step-by-Step Disposal Protocol

The following protocol outlines the general procedure for the disposal of this compound. This protocol is based on standard practices for handling research chemicals of unknown toxicity.

1. Waste Identification and Segregation:

  • This compound waste should be segregated from other chemical waste streams unless explicitly approved by your institution's EHS.

  • Do not mix with incompatible materials. A thorough review of the chemical properties of any solvents or reagents used with this compound is necessary.

2. Waste Container Selection and Labeling:

  • Use a chemically resistant container with a secure, leak-proof lid. The container must be in good condition, free from cracks or other damage.

  • The container must be clearly labeled as "Hazardous Waste."

  • The label must include:

    • The full chemical name: "this compound (2,6-dimethyl-N-(2-thienylmethyl)-Imidazo[1,2-a]pyridine-3-carboxamide)"

    • The concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The name and contact information of the generating researcher or lab.

    • Any associated hazards (e.g., "Caution: Chemical of Unknown Toxicity").

3. Waste Accumulation and Storage:

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be well-ventilated and away from sources of ignition or direct sunlight.

  • Secondary containment (e.g., a chemical-resistant tray) is required to contain any potential leaks or spills.

4. Request for Disposal:

  • Once the waste container is full or has reached the accumulation time limit set by your institution, a request for pickup must be submitted to your EHS department.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound.

Workflow for Disposal of this compound cluster_prep Preparation cluster_handling Handling & Accumulation cluster_disposal Final Disposal start Start: this compound requires disposal assess_hazards Assess Hazards (Treat as unknown toxicity) start->assess_hazards select_ppe Select Appropriate PPE assess_hazards->select_ppe select_container Select & Label Waste Container select_ppe->select_container segregate_waste Segregate Waste Stream select_container->segregate_waste add_to_container Add Waste to Container segregate_waste->add_to_container store_waste Store in Satellite Accumulation Area with Secondary Containment add_to_container->store_waste request_pickup Request EHS Pickup store_waste->request_pickup ehs_pickup EHS Collects Waste request_pickup->ehs_pickup end End: Proper Disposal Complete ehs_pickup->end

Caption: Disposal workflow for this compound.

Spill Management

In the event of a spill, the following immediate actions should be taken:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect: Don appropriate PPE before attempting to clean the spill.

  • Contain: For small spills of solid material, carefully sweep or scoop the material into a designated waste container. For liquid spills, use an appropriate absorbent material.

  • Clean: Decontaminate the spill area according to your laboratory's standard operating procedures.

  • Report: Report the spill to your laboratory supervisor and EHS department, regardless of the size.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

Safeguarding Your Research: A Comprehensive Guide to Handling GSK1829820A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with novel research compounds like GSK1829820A. This guide provides essential safety and logistical information, including operational and disposal plans, to foster a secure research environment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes best practices for handling new chemical entities to ensure the well-being of laboratory personnel and the integrity of your research.

This compound is identified as a solid powder with the chemical formula C15H15N3OS. It is typically shipped under ambient temperatures and classified as a non-hazardous chemical for transport purposes[1]. However, as with any compound under investigation, it is crucial to handle it with a high degree of caution until its toxicological properties are well-documented.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive PPE strategy is crucial. The following table summarizes the recommended equipment for various laboratory activities.

Activity Required PPE Recommended Additional PPE
Weighing and Aliquoting (Solid) Lab coat, Safety glasses with side shields, Nitrile glovesFace mask (N95 or higher) to prevent inhalation of fine particles.
Solution Preparation Lab coat, Chemical splash goggles, Nitrile glovesFace shield if there is a significant splash risk.
Cell Culture and In Vitro Assays Lab coat, Safety glasses, Nitrile gloves---
Waste Disposal Lab coat, Chemical splash goggles, Heavy-duty nitrile or neoprene gloves---

It is imperative to always work within a well-ventilated laboratory. For procedures that may generate dust or aerosols, such as weighing or vortexing, the use of a chemical fume hood is strongly recommended.

Operational Workflow: From Receipt to Disposal

A structured workflow is essential for the safe and effective use of this compound in a research setting. The following diagram outlines the key steps from receiving the compound to its final disposal.

cluster_receiving Receiving & Storage cluster_handling Handling & Preparation cluster_experimentation Experimentation cluster_disposal Waste Management receive Receive Compound inspect Inspect Container for Damage receive->inspect log Log in Inventory inspect->log store Store Appropriately (Dry, dark, -20°C for long-term) log->store ppe Don Appropriate PPE store->ppe weigh Weigh Solid in Fume Hood ppe->weigh dissolve Dissolve in Suitable Solvent (e.g., DMSO) weigh->dissolve aliquot Prepare Aliquots dissolve->aliquot experiment Perform Experiment aliquot->experiment record Record All Procedures experiment->record collect_solid Collect Solid Waste record->collect_solid collect_liquid Collect Liquid Waste record->collect_liquid label_waste Label Waste Containers collect_solid->label_waste collect_liquid->label_waste dispose Dispose via Certified Chemical Waste Handler label_waste->dispose

Caption: A procedural workflow for the safe handling of this compound.

Experimental Protocols: General Guidelines

While specific experimental protocols will vary, the following general steps should be followed when preparing this compound for in vitro studies.

Preparation of a Stock Solution (e.g., 10 mM in DMSO):

  • Preparation: Before starting, ensure your workspace in the chemical fume hood is clean and decontaminated. Assemble all necessary equipment, including vials, pipettes, and the appropriate solvent.

  • Weighing: Tare a clean, empty vial on an analytical balance. Carefully add the desired amount of this compound solid to the vial.

  • Dissolution: Add the calculated volume of dimethyl sulfoxide (DMSO) to the vial to achieve the desired concentration.

  • Mixing: Gently vortex the solution until the solid is completely dissolved. Visually inspect for any particulates.

  • Storage: Store the stock solution in clearly labeled, sealed vials at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of unused this compound and contaminated materials is a critical component of laboratory safety. Never dispose of chemical waste down the drain.

Waste Segregation and Disposal Workflow:

cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_disposal_process Disposal unused_compound Unused/Expired This compound solid_waste_container Designated Solid Chemical Waste Container unused_compound->solid_waste_container contaminated_solid Contaminated Solids (Gloves, tubes, tips) contaminated_solid->solid_waste_container contaminated_liquid Contaminated Liquids (Media, buffers) liquid_waste_container Designated Liquid Chemical Waste Container contaminated_liquid->liquid_waste_container label_waste Label Waste Containers (Contents, Date, PI) solid_waste_container->label_waste liquid_waste_container->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste waste_pickup Schedule Pickup with Certified Waste Handler store_waste->waste_pickup

Caption: A systematic approach to the disposal of chemical waste.

All waste must be handled in accordance with institutional, local, and national regulations. Ensure that waste containers are properly labeled with the chemical name and any known hazards.

By adhering to these guidelines, researchers can confidently handle this compound, minimizing risks and fostering a culture of safety in the laboratory. This proactive approach to safety not only protects individuals but also ensures the reliability and reproducibility of your valuable research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSK1829820A
Reactant of Route 2
Reactant of Route 2
GSK1829820A

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.